URB694
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
904672-77-1 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
(4-hydroxy-3-phenylphenyl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C19H21NO3/c21-18-12-11-16(13-17(18)14-7-3-1-4-8-14)23-19(22)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15,21H,2,5-6,9-10H2,(H,20,22) |
InChIキー |
KRJOFKFEYDSZAV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of URB694: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB694 is a second-generation, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby potentiating their effects at their respective receptors. This guide provides a detailed examination of the mechanism of action of this compound, presenting quantitative data, experimental methodologies, and a visual representation of the involved signaling pathways.
Primary Mechanism of Action: FAAH Inhibition
This compound acts as a potent and selective inhibitor of FAAH. The primary mechanism involves the irreversible carbamylation of a catalytic serine residue (Ser241) within the active site of the FAAH enzyme. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its endogenous substrates.
The inhibition of FAAH by this compound leads to a significant increase in the tissue levels of several bioactive fatty acid amides, most notably:
-
N-arachidonoylethanolamine (Anandamide or AEA): An endogenous cannabinoid that acts as a partial agonist at cannabinoid receptor type 1 (CB1) and type 2 (CB2).
-
N-oleoylethanolamide (OEA): A ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α).
-
N-palmitoylethanolamide (PEA): Another PPAR-α agonist with anti-inflammatory and analgesic properties.
The enhanced signaling of these endogenous lipids, particularly at CB1 receptors and PPAR-α, is believed to mediate the diverse pharmacological effects of this compound, including its anxiolytic, antidepressant, and cardioprotective properties.[1]
Quantitative Data
The following table summarizes the key quantitative parameters related to the activity of this compound and the effects of FAAH inhibition on endogenous lipid levels. Data for the related compound URB597 is included to provide context for the in vivo effects on endocannabinoid concentrations, as specific data for this compound in this regard is less readily available in the public domain.
| Parameter | Value | Species/System | Notes |
| This compound IC50 for FAAH | 30.0 ± 5.8 nM | In vitro ([3H]-anandamide hydrolysis) | Irreversibly bound to FAAH.[2] |
| URB597 IC50 for FAAH | 7.7 ± 1.5 nM | In vitro ([3H]-anandamide hydrolysis) | For comparison with the predecessor compound.[2] |
| Effect of URB597 (0.3 mg/kg, i.p.) on Endogenous Lipid Levels (Rat Hippocampus) | |||
| Anandamide (AEA) | 57.5% increase | Rat Hippocampus | Measured 2 hours post-administration.[3] |
| Oleoylethanolamide (OEA) | 475.6% increase | Rat Hippocampus | Measured 2 hours post-administration.[3] |
| Palmitoylethanolamide (PEA) | 986.6% increase | Rat Hippocampus | Measured 2 hours post-administration. |
| Effect of URB597 (0.3 mg/kg, i.p.) on Endogenous Lipid Levels (Rat Entorhinal Cortex) | |||
| Anandamide (AEA) | No significant increase | Rat Entorhinal Cortex | Measured 2 hours post-administration. |
| Oleoylethanolamide (OEA) | 250.2% increase | Rat Entorhinal Cortex | Measured 2 hours post-administration. |
| Palmitoylethanolamide (PEA) | 435.0% increase | Rat Entorhinal Cortex | Measured 2 hours post-administration. |
Note on Selectivity: this compound was developed as a second-generation FAAH inhibitor with an improved selectivity profile over its predecessor, URB597. Specifically, this compound exhibits a weakened affinity for off-target carboxylesterases, thereby reducing the potential for unintended biological effects. It has been shown to be highly selective (>1000-fold) for FAAH over other serine hydrolases like monoacylglycerol lipase (MGL) and ABHD6.
Signaling Pathways
The pharmacological effects of this compound are primarily mediated through the potentiation of two key signaling pathways: the endocannabinoid system via CB1 receptor activation and the PPAR-α pathway.
Endocannabinoid Signaling Pathway
Caption: this compound inhibits FAAH, increasing intracellular anandamide levels and enhancing CB1 receptor signaling.
PPAR-α Signaling Pathway
Caption: this compound elevates OEA and PEA, leading to PPAR-α activation and target gene transcription.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against FAAH in vitro.
1. Objective: To determine the IC50 value of this compound for FAAH.
2. Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
3. Procedure:
-
Enzyme Preparation: Dilute the recombinant FAAH to the desired concentration in cold FAAH assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Assay Reaction:
-
To each well of the 96-well plate, add the diluted FAAH enzyme.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the rates to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantification of Endogenous Fatty Acid Amides in Brain Tissue by LC-MS/MS
This protocol describes a general method for measuring the in vivo effects of this compound on the levels of anandamide, OEA, and PEA.
1. Objective: To quantify the levels of AEA, OEA, and PEA in brain tissue following the administration of this compound.
2. Materials:
-
This compound
-
Vehicle solution for injection (e.g., saline with Tween 80 and PEG400)
-
Rodents (e.g., rats or mice)
-
Brain homogenization buffer
-
Internal standards (deuterated AEA, OEA, and PEA)
-
Acetonitrile for protein precipitation and extraction
-
LC-MS/MS system
3. Procedure:
-
Animal Dosing: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a specified time point after dosing, euthanize the animals and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of the analytes.
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in ice-cold buffer.
-
Add the internal standards to the homogenate.
-
Precipitate the proteins and extract the lipids by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a gradient elution program.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using the specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations of standards.
-
Calculate the concentration of each analyte in the brain tissue samples by comparing their peak area ratios to the internal standards against the calibration curves.
-
Express the results as ng or pmol per gram of tissue.
-
Conclusion
This compound is a potent and selective irreversible inhibitor of FAAH. Its mechanism of action is centered on the elevation of endogenous fatty acid amides, including anandamide, OEA, and PEA. This leads to the enhanced activation of cannabinoid CB1 receptors and PPAR-α, which in turn mediates a range of potentially therapeutic effects. The improved selectivity profile of this compound over earlier FAAH inhibitors makes it a valuable tool for both preclinical research and potentially for the development of novel therapeutics for a variety of disorders.
References
- 1. Antidepressant-like activity and cardioprotective effects of fatty acid amide hydrolase inhibitor this compound in socially stressed Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexyl-[11C-carbonyl]carbamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
URB694: A Second-Generation FAAH Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
URB694 (6-hydroxy-[1,1'-biphenyl]-3-yl-cyclohexylcarbamate) is a second-generation, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH, this compound elevates endogenous anandamide levels, thereby potentiating the signaling of this lipid transmitter through cannabinoid receptor 1 (CB1) and other targets. Developed as a successor to the prototypical FAAH inhibitor URB597, this compound was designed to exhibit improved metabolic stability and a more favorable selectivity profile. Preclinical studies have demonstrated its efficacy in rodent models of anxiety and stress, suggesting its potential as a therapeutic agent for neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and pharmacokinetic data, detailed experimental methodologies, and key signaling pathways.
Mechanism of Action
This compound is a carbamate-based inhibitor that acts via covalent modification of the FAAH active site. The mechanism is considered irreversible, involving the carbamylation of the catalytic serine nucleophile (Ser241) within the enzyme's Ser241-Ser217-Lys142 catalytic triad. This action blocks the hydrolysis of anandamide, leading to its accumulation in the brain and peripheral tissues. The subsequent enhancement of anandamide signaling at CB1 receptors is believed to mediate the anxiolytic, antidepressant-like, and cardioprotective effects observed in preclinical models.[1][2]
Quantitative Data
In Vitro Potency
The potency of this compound has been evaluated in vitro, primarily through IC50 measurements. Data suggests a discrepancy in potency relative to its predecessor, URB597, depending on the specific assay conditions. One study reported an IC50 of 30.0 ± 5.8 nM for this compound against FAAH-mediated hydrolysis of [3H]-anandamide, compared to 7.7 ± 1.5 nM for URB597 under the same conditions.[3] However, in vivo studies in non-human primates suggest this compound is more potent than URB597 in reducing nicotine self-administration.[4][5]
| Compound | Target | Assay Type | IC50 (nM) | Ki (µM) | kinact (s-1) | Reference |
| This compound | Human FAAH | [3H]-Anandamide Hydrolysis | 30.0 ± 5.8 | N/A | N/A | |
| URB597 | Human FAAH | [3H]-Anandamide Hydrolysis | 7.7 ± 1.5 | N/A | N/A | |
| URB597 | FAAH | Enzyme-coupled (oleamide) | N/A | 2.0 ± 0.3 | 0.0033 ± 0.0003 |
N/A: Data not available in the cited literature.
Selectivity Profile
Pharmacokinetic Properties
Pharmacokinetic studies in rats following intraperitoneal (IP) administration show that this compound is rapidly absorbed and eliminated. The relatively short half-life is characteristic of this class of O-arylcarbamate inhibitors.
| Parameter | 3 mg/kg (IP) | 10 mg/kg (IP) |
| Tmax (min) | 15 | 60 |
| Cmax (ng/mL) | 321 ± 38 | 913 ± 132 |
| AUC0-t (min*ng/mL) | 28,700 ± 4,300 | 118,000 ± 19,000 |
| t1/2 (min) | 48 ± 6 | 73 ± 11 |
Data derived from studies in rats.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol is a representative method for determining the inhibitory potency of compounds like this compound against FAAH.
Objective: To measure the IC50 value of this compound by quantifying its ability to inhibit the hydrolysis of a radiolabeled anandamide substrate by FAAH.
Materials:
-
Recombinant human FAAH
-
[3H]-Anandamide (substrate)
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0
-
This compound and other test compounds dissolved in DMSO
-
Scintillation fluid and vials
-
Microplate, incubator, and scintillation counter
Procedure:
-
Enzyme Preparation: Dilute recombinant human FAAH in cold Assay Buffer to the desired working concentration. Keep on ice.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Assay Reaction:
-
To microplate wells, add 170 µL of Assay Buffer.
-
Add 10 µL of the test compound dilution (or vehicle control - DMSO).
-
Add 10 µL of the diluted FAAH enzyme solution to initiate a pre-incubation period. For background wells, add 10 µL of Assay Buffer instead.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of [3H]-Anandamide solution to all wells.
-
Reaction Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Reaction Termination & Extraction: Stop the reaction by adding an acidic stop solution. Extract the unreacted substrate and the hydrolyzed product using a biphasic solvent system (e.g., chloroform/methanol).
-
Quantification: After separation, transfer an aliquot of the aqueous phase (containing the radiolabeled ethanolamine product) to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Social Stress Model
This protocol describes a method to evaluate the antidepressant-like and cardioprotective effects of this compound in a rodent model of chronic social stress.
Objective: To assess the ability of chronic this compound administration to reverse the behavioral and physiological consequences of repeated social stress in rats.
Animals: Male Wistar Kyoto rats (a strain susceptible to stress).
Procedure:
-
Housing: House animals individually. For social stress, use larger, aggressive male Long-Evans rats as residents.
-
Social Defeat Paradigm (Intruder-Resident):
-
For 5 consecutive weeks, place the experimental (intruder) rat into the home cage of the resident rat for a period of 15-30 minutes daily.
-
Ensure sensory but not physical contact for the remainder of the day using a perforated cage divider.
-
Control animals are handled but not exposed to a resident.
-
-
Drug Administration:
-
Beginning in the third week of the stress protocol, administer this compound (0.1 mg/kg, i.p.) or vehicle (e.g., 10% PEG-400, 10% Tween-80, 80% saline) daily.
-
-
Behavioral Testing (During Week 5):
-
Sucrose Preference Test: Measure the consumption of 1% sucrose solution versus water over 24 hours to assess anhedonia.
-
Forced Swim Test: Score immobility time during a 5-minute swim session to assess behavioral despair.
-
-
Physiological Assessment:
-
Throughout the study, monitor body weight, food intake, and corticosterone levels (from plasma) as markers of the stress response.
-
If available, use radiotelemetry to record electrocardiogram (ECG) and heart rate variability to assess cardiac function.
-
-
Data Analysis: Compare behavioral and physiological parameters between four groups: Control+Vehicle, Control+this compound, Stress+Vehicle, and Stress+this compound using appropriate statistical tests (e.g., two-way ANOVA).
Synthesis of this compound
The synthesis of this compound (6-hydroxy-[1,1'-biphenyl]-3-yl-cyclohexylcarbamate) can be inferred from the radiosynthesis of its 11C-labeled analog, [11C]CURB. A plausible route involves the reaction of a suitable phenolic precursor with a source of the cyclohexylcarbamate moiety.
Proposed Synthetic Route:
-
Formation of the Biphenyl Core: The precursor, 2-phenyl-1,4-benzenediol (phenylhydroquinone), can be synthesized via methods such as the Suzuki coupling.
-
Carbamoylation: The key step is the reaction of 2-phenyl-1,4-benzenediol with cyclohexyl isocyanate. This reaction would likely be performed in an aprotic solvent (e.g., toluene or THF) and may be catalyzed by a non-nucleophilic base (e.g., triethylamine) to facilitate the addition of the hydroxyl group to the isocyanate, forming the carbamate linkage.
-
Purification: The final product, this compound, would be purified from the reaction mixture using standard techniques such as column chromatography followed by recrystallization.
Signaling Pathways
Inhibition of FAAH by this compound leads to an accumulation of anandamide. Anandamide primarily signals through the CB1 receptor, a G-protein coupled receptor (GPCR) of the Gi/o family. Activation of CB1 initiates several downstream intracellular signaling cascades.
Key Downstream Events:
-
Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with ion channels, leading to the activation of inwardly rectifying potassium (K+) channels (causing membrane hyperpolarization) and the inhibition of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).
-
Activation of Kinase Cascades: CB1 activation can also stimulate mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in regulating cell growth, survival, and synaptic plasticity.
Conclusion and Future Directions
This compound is a potent, second-generation FAAH inhibitor with demonstrated preclinical efficacy in models relevant to anxiety and stress-related disorders. Its improved selectivity over first-generation compounds like URB597 makes it a valuable pharmacological tool. However, a comprehensive understanding of its off-target profile through broad, quantitative screening is still needed. Furthermore, while preclinical pharmacokinetic data in rodents is available, its profile in higher species and its potential for oral bioavailability require further investigation. To date, there is no public record of this compound entering human clinical trials. Future research should focus on completing the preclinical safety and selectivity profile to determine its viability as a clinical candidate for neuropsychiatric or cardiovascular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexyl-[11C-carbonyl]carbamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
URB694: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB694, also known as cyclohexylcarbamic acid 6-hydroxy-[1,1'-biphenyl]-3-yl ester, is a potent and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). As a second-generation FAAH inhibitor, it exhibits improved metabolic stability and selectivity compared to its predecessor, URB597. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details the compound's mechanism of action, its impact on the endocannabinoid signaling pathway, and summarizes key quantitative data from various studies. Furthermore, this document outlines detailed experimental protocols for the synthesis and enzymatic analysis of this compound and provides visual representations of relevant biological pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a carbamate-based compound with a distinct biphenyl structure. Its chemical identity and key properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 6-hydroxy-[1,1'-biphenyl]-3-yl cyclohexylcarbamate | |
| Molecular Formula | C₁₉H₂₁NO₃ | [1] |
| Molecular Weight | 311.38 g/mol | [1] |
| SMILES | O=C(OC1=CC(=C(O)C=C1)C2=CC=CC=C2)NCCCCC3 | |
| InChI | InChI=1S/C19H21NO3/c21-18-12-11-16(13-17(18)14-7-3-1-4-8-14)23-19(22)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15,21H,2,5-6,9-10H2,(H,20,22) | |
| LogD₇.₄ | 2.8 ± 0.1 | [2] |
Pharmacological Properties and Mechanism of Action
This compound exerts its pharmacological effects primarily through the irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.
FAAH Inhibition
This compound acts as a "suicide" inhibitor, where the carbamate moiety of the molecule covalently binds to the catalytic serine residue (Ser241) in the active site of FAAH. This carbamoylation reaction is irreversible and effectively inactivates the enzyme.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 30.0 ± 5.8 nM | Rat Brain | Hydrolysis of [³H]-anandamide | [2] |
The inhibition of FAAH by this compound leads to an increase in the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their signaling at cannabinoid receptors (CB1 and CB2) and other targets. This indirect modulation of the endocannabinoid system is responsible for the observed analgesic, anxiolytic, anti-inflammatory, and antidepressant-like effects of this compound in preclinical models.
Selectivity
A key advantage of this compound over earlier FAAH inhibitors like URB597 is its improved selectivity. It displays reduced activity towards other serine hydrolases, such as carboxylesterases, particularly in the liver. This enhanced selectivity profile contributes to a more favorable safety profile and increased in vivo lifespan.
Signaling Pathways
The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting FAAH, this compound elevates the levels of anandamide, which then acts as an agonist at cannabinoid receptors, primarily CB1 receptors in the central nervous system.
Experimental Protocols
Synthesis of this compound
While the radiolabeled version, [¹¹C]CURB, is synthesized via a one-pot reaction with [¹¹C]CO₂, the synthesis of unlabeled this compound has been described as an improved method over that of similar compounds. A general synthetic scheme is as follows:
Methodology:
-
To a solution of 6-hydroxy-[1,1'-biphenyl]-3-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable base catalyst, for example, triethylamine.
-
To this mixture, add cyclohexyl isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
In Vitro FAAH Inhibition Assay
The potency of this compound in inhibiting FAAH activity can be determined using a radiometric assay with [³H]-anandamide as the substrate.
Methodology:
-
Enzyme Preparation: Prepare homogenates of rat brain tissue in an appropriate buffer (e.g., Tris-HCl with EDTA).
-
Incubation: In a microcentrifuge tube, combine the rat brain homogenate (as the source of FAAH), a solution of this compound at various concentrations (or vehicle control), and the assay buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding [³H]-anandamide to the mixture.
-
Reaction: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an acidic charcoal slurry (e.g., activated charcoal in HCl). This step separates the unhydrolyzed [³H]-anandamide (which binds to the charcoal) from the radiolabeled hydrolysis product, [³H]-ethanolamine (which remains in the supernatant).
-
Quantification: Centrifuge the tubes to pellet the charcoal. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and quantify the amount of [³H]-ethanolamine using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable research tool for studying the endocannabinoid system and holds potential as a therapeutic agent. Its potent and irreversible inhibition of FAAH, coupled with an improved selectivity profile, makes it a significant advancement in the development of FAAH inhibitors. The data and protocols presented in this guide are intended to support further research and development efforts in this area.
References
URB694: A Technical Guide to its Role in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB694, a carbamate-based irreversible inhibitor of fatty acid amide hydrolase (FAAH), has emerged as a significant pharmacological tool for modulating the endocannabinoid system. By preventing the degradation of the endogenous cannabinoid anandamide (AEA), this compound potentiates AEA's effects at cannabinoid receptors and other targets. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its enzymatic inhibition, detailed experimental protocols for its characterization, and visualizations of its role in cellular signaling and experimental design.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Key components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous ligands such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the intracellular hydrolysis of AEA, terminating its signaling.
This compound (cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester) is a second-generation FAAH inhibitor designed for improved metabolic stability and selectivity compared to its predecessor, URB597.[1] Its primary mechanism of action is the irreversible carbamoylation of the catalytic serine residue within the active site of FAAH.[1] This inhibition leads to a significant increase in the endogenous levels of anandamide, thereby enhancing its biological activities.
Quantitative Data Presentation
The potency and selectivity of this compound are critical parameters for its use as a research tool and potential therapeutic agent. The following tables summarize the available quantitative data for this compound's interaction with key enzymes of the endocannabinoid system.
| Enzyme | Inhibitor | IC50 (nM) | Organism/Tissue | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | This compound | 30.0 ± 5.8 | Rat Brain | [2] |
| Fatty Acid Amide Hydrolase (FAAH) | URB597 (for comparison) | 7.7 ± 1.5 | Rat Brain | [2] |
Table 1: Potency of this compound against Fatty Acid Amide Hydrolase (FAAH)
| Enzyme | Inhibitor | Selectivity Profile | Reference |
| Monoacylglycerol Lipase (MAGL) | This compound | High selectivity for FAAH over MAGL. While a specific IC50 for MAGL is not readily available in the literature, it is consistently described as a selective FAAH inhibitor. | [3] |
| Carboxylesterases | This compound | Reduced reactivity with off-target carboxylesterases compared to URB597. |
Table 2: Selectivity Profile of this compound
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound's inhibition of FAAH leads to an accumulation of anandamide, which then activates cannabinoid receptor 1 (CB1R), a G-protein coupled receptor. This activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The following diagram illustrates this signaling cascade.
Experimental Workflow for IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound against FAAH can be determined using a fluorometric assay. The following diagram outlines the typical experimental workflow.
In Vivo Experimental Workflow: Elevated Plus Maze
To assess the anxiolytic effects of this compound, the elevated plus maze (EPM) is a standard behavioral paradigm. The workflow for such an experiment is depicted below.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays for FAAH activity and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant or tissue-derived FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in FAAH assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the FAAH enzyme preparation in cold assay buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.
-
Prepare the AAMCA substrate solution in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the appropriate volume of assay buffer.
-
Add the this compound dilutions or vehicle control (for 100% activity) to the respective wells.
-
Add the diluted FAAH enzyme solution to all wells except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between this compound and the FAAH enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm. Readings should be taken at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
In Vivo Assessment of Anxiolytic-like Effects: Elevated Plus Maze
This protocol describes a standard procedure for evaluating the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus maze apparatus
-
Rodents (e.g., rats or mice)
-
This compound solution for injection (e.g., dissolved in a vehicle of 5% DMSO, 5% Tween 80, and saline)
-
Vehicle solution
-
Video recording and analysis software
Procedure:
-
Animal Handling and Acclimation:
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle.
-
Handle the animals for several days prior to testing to reduce stress associated with handling.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes before the start of the procedure.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.3 mg/kg, intraperitoneally) or the vehicle solution to the animals.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) before placing the animals on the maze.
-
-
Testing:
-
Gently place each animal on the central platform of the elevated plus maze, facing one of the open arms.
-
Immediately start the video recording and allow the animal to freely explore the maze for a 5-minute session.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Use the video analysis software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data from the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
This compound is a potent and selective irreversible inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. Its ability to elevate endogenous anandamide levels has been shown to produce a range of pharmacological effects, including anxiolytic, antidepressant-like, and cardioprotective activities in preclinical models. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of FAAH inhibition and the role of this compound in modulating endocannabinoid signaling. Further research to quantify its interaction with other components of the ECS will continue to refine our understanding of this promising compound.
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a highly-specific 18F-labeled irreversible positron emission tomography tracer for monoacylglycerol lipase mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
URB694: A Technical Guide to Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of URB694, a second-generation fatty acid amide hydrolase (FAAH) inhibitor. While specific quantitative solubility data and a complete degradation profile for this compound are not extensively documented in publicly available literature, this document synthesizes the existing information on its stability and provides detailed, best-practice experimental protocols for researchers to conduct their own assessments.
Core Concepts: Solubility and Stability in Drug Development
The solubility and stability of a drug candidate are critical physicochemical properties that profoundly influence its biopharmaceutical profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. For oral drug administration, adequate aqueous solubility is often a prerequisite for absorption.
-
Stability refers to the ability of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.
Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for understanding the degradation pathways of a drug substance[1][2][3][4]. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition[1].
This compound Stability Profile
This compound has been identified as a second-generation FAAH inhibitor with enhanced metabolic stability compared to its predecessor, URB597. This improved stability is a key attribute for its potential therapeutic applications.
Chemical Stability
Studies on biphenyl-3-yl alkylcarbamates, the class of compounds to which this compound belongs, have shown that small, polar, electron-donating groups on the proximal phenyl ring, such as the hydroxyl group in this compound, can increase both chemical and hydrolytic stability in rat plasma. The carbamate group, while reactive, is shielded in this compound, contributing to its enhanced stability profile.
Metabolic Stability
The metabolic stability of this compound has been investigated, particularly in the context of its use as a PET radiotracer, [¹¹C]CURB. In human plasma, [¹¹C]CURB demonstrated the following stability profile:
| Time Point | Percent Intact [¹¹C]CURB in Plasma |
| 5 minutes | 67% |
| 15 minutes | 60% |
| 40 minutes | 47% |
| 60 minutes | 45% |
| Table 1: Metabolic stability of [¹¹C]CURB (radiolabeled this compound) in human plasma. |
These findings indicate that while this compound undergoes metabolism, a significant fraction remains intact in the plasma for a considerable duration, which is advantageous for its pharmacological activity. The primary metabolites observed were described as being more polar than the parent compound.
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound. These are generalized protocols based on industry best practices and regulatory guidelines, which can be adapted for specific laboratory settings.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various aqueous media.
Methodology:
-
Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of the prepared buffer solutions. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaking water bath maintained at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: After equilibration, withdraw an aliquot from each vial. Immediately filter the sample through a 0.45 µm syringe filter or centrifuge at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the filtrate or supernatant using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are crucial to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.
References
The Discovery and Synthesis of URB694: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB694, also known as 6-hydroxy-[1,1'-biphenyl]-3-yl-cyclohexylcarbamate, is a potent and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). As a second-generation FAAH inhibitor, it demonstrates improved metabolic stability and selectivity compared to its predecessor, URB597. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Introduction and Discovery
The discovery of this compound emerged from research focused on developing inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide and other fatty acid amides. Early efforts in this area led to the development of O-arylcarbamate inhibitors, such as URB597, which demonstrated significant potential in modulating endocannabinoid signaling.
This compound was developed as a "second generation" inhibitor with the aim of improving upon the pharmacological profile of earlier compounds. Specifically, research sought to enhance metabolic stability and selectivity for FAAH, thereby reducing off-target effects and improving in vivo efficacy.
Synthesis of this compound
The synthesis of this compound follows a general procedure for the preparation of O-arylcarbamates. The following protocol is adapted from the established synthesis of analogous compounds.
Experimental Protocol: Synthesis of 6-hydroxy-[1,1'-biphenyl]-3-yl-cyclohexylcarbamate (this compound)
Materials:
-
3-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Boron tribromide (BBr3)
-
Dichloromethane (DCM)
-
Cyclohexyl isocyanate
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of 3-methoxy-1,1'-biphenyl
-
To a solution of 3-bromoanisole (1.0 eq) in a 2:1 mixture of toluene and ethanol, add phenylboronic acid (1.2 eq) and an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Deoxygenate the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-methoxy-1,1'-biphenyl.
Step 2: Demethylation to [1,1'-biphenyl]-3-ol
-
Dissolve 3-methoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1 M in DCM, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude [1,1'-biphenyl]-3-ol is typically used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve [1,1'-biphenyl]-3-ol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) followed by cyclohexyl isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography.
Characterization Data:
-
¹H NMR and ¹³C NMR: Spectra would confirm the presence of the biphenyl and cyclohexyl moieties, as well as the carbamate linkage.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of this compound (C19H21NO2, MW: 295.38 g/mol ) would be observed.
Synthesis Workflow Diagram
Quantitative Data
This compound is a potent inhibitor of FAAH. The following tables summarize the available quantitative data for this compound and its predecessor, URB597, for comparative purposes.
Table 1: In Vitro FAAH Inhibition
| Compound | IC₅₀ (nM) | Species | Assay Conditions | Reference |
| This compound | 30.0 ± 5.8 | Rat Brain | Hydrolysis of [³H]-anandamide | [1] |
| URB597 | 7.7 ± 1.5 | Rat Brain | Hydrolysis of [³H]-anandamide | [1] |
Table 2: In Vivo FAAH Inhibition and Brain Concentration
| Compound | Dose (mg/kg, i.p.) | Time Post-Injection | Brain Concentration (pmol/g) | FAAH Inhibition (%) | Reference |
| This compound | 1 | 15 min | ~150 | ~95 | |
| This compound | 1 | 60 min | ~50 | ~90 | |
| URB597 | 1 | 15 min | ~200 | ~100 | |
| URB597 | 1 | 60 min | ~50 | ~80 |
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of FAAH through the covalent modification of the enzyme's active site. The carbamate moiety of this compound carbamylates the catalytic serine residue (Ser241) of FAAH, rendering the enzyme inactive.
By inhibiting FAAH, this compound prevents the breakdown of anandamide and other endogenous fatty acid amides. This leads to an elevation of their levels in the brain and peripheral tissues, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets.
Signaling Pathway Diagram
Experimental Protocols for Biological Assays
FAAH Activity Assay (Radiometric)
This protocol is a standard method for determining FAAH activity and the inhibitory potential of compounds like this compound.
Materials:
-
Rat brain homogenate (or other FAAH source)
-
[³H]-Anandamide (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound or other test inhibitors
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain homogenates in assay buffer.
-
Pre-incubate the brain homogenate with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding [³H]-anandamide to the mixture.
-
Incubate for a defined period (e.g., 30 minutes) at 37 °C.
-
Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled breakdown product ([³H]-ethanolamine) will be in the aqueous phase, while unreacted [³H]-anandamide remains in the organic phase.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage of FAAH inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Experimental Workflow Diagram
Conclusion
This compound represents a significant advancement in the development of FAAH inhibitors, offering improved in vivo properties over earlier compounds. Its potent and irreversible inhibition of FAAH leads to the enhancement of endocannabinoid signaling, a mechanism with therapeutic potential for a range of neurological and inflammatory disorders. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this compound for researchers and drug development professionals. Further investigation into its clinical applications is warranted.
References
The Impact of URB594 on Anandamide Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of URB594, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), on the endogenous levels of anandamide (AEA). By inhibiting FAAH, the primary enzyme responsible for anandamide degradation, URB594 effectively elevates anandamide concentrations in the brain and peripheral tissues. This elevation in anandamide signaling has been a focal point of research into the therapeutic potential of targeting the endocannabinoid system for a variety of conditions, including anxiety, depression, and pain. This document details the mechanism of action of URB594, summarizes key quantitative data from preclinical studies, outlines common experimental protocols for the assessment of its effects, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a wide array of physiological and pathological processes, including pain, mood, appetite, and memory.[1][2] The biological actions of anandamide are primarily mediated through its interaction with cannabinoid receptors, principally CB1 receptors in the central nervous system and CB2 receptors in the periphery.[1] The signaling of anandamide is tightly regulated by its synthesis on demand from membrane lipid precursors and its rapid degradation.
The primary catabolic enzyme for anandamide is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine.[3] Inhibition of FAAH presents a compelling therapeutic strategy to enhance endocannabinoid signaling by increasing the half-life and bioavailability of anandamide at its receptors. URB594 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) has emerged as a key pharmacological tool and potential therapeutic agent due to its potent and selective inhibition of FAAH.[4] This guide will delve into the technical aspects of URB594's effect on anandamide levels.
Mechanism of Action of URB594
URB594 acts as an irreversible inhibitor of FAAH. It covalently modifies the active site serine nucleophile of the enzyme, rendering it inactive. This inhibition leads to a significant and sustained increase in the endogenous concentrations of anandamide and other FAAH substrates, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). By preventing the degradation of anandamide, URB594 effectively amplifies its signaling at cannabinoid receptors, leading to a range of physiological effects.
Quantitative Effects of URB594 on Anandamide Levels
The administration of URB594 has been consistently shown to elevate anandamide levels in various brain regions in preclinical models. The magnitude of this effect can vary depending on the dose, route of administration, and the specific brain region being analyzed.
| Animal Model | Brain Region | URB594 Dose & Route | Fold Increase in Anandamide | Reference |
| Rat | Hippocampus | 0.3 mg/kg, i.p. | ~2-fold | |
| Rat | Entorhinal Cortex | 0.3 mg/kg, i.p. | ~2.5-fold | |
| Mouse | Whole Brain | 10 mg/kg, i.p. | >10-fold | |
| Squirrel Monkey | Midbrain | 0.3 mg/kg, i.v. | ~3-fold | |
| Squirrel Monkey | Putamen | 0.3 mg/kg, i.v. | ~2.5-fold | |
| Squirrel Monkey | Nucleus Accumbens | 0.3 mg/kg, i.v. | ~2-fold | |
| Squirrel Monkey | Prefrontal Cortex | 0.3 mg/kg, i.v. | ~2.5-fold | |
| Squirrel Monkey | Thalamus | 0.3 mg/kg, i.v. | ~3-fold | |
| Squirrel Monkey | Amygdala | 0.3 mg/kg, i.v. | ~3.5-fold | |
| Squirrel Monkey | Hippocampus | 0.3 mg/kg, i.v. | ~3-fold |
Experimental Protocols
In Vivo Administration of URB594
-
Vehicle Preparation: URB594 is typically dissolved in a vehicle solution suitable for injection, such as a mixture of ethanol, emulphor, and saline (e.g., in a 1:1:18 ratio).
-
Administration: The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral, depending on the experimental design. Doses can range from 0.1 mg/kg to 10 mg/kg.
-
Time Course: Following administration, animals are typically euthanized at various time points (e.g., 1, 4, 24 hours) to assess the time-dependent effects on anandamide levels.
Brain Tissue Collection and Processing
-
Euthanasia and Dissection: Animals are euthanized, and brains are rapidly extracted and dissected on an ice-cold surface to isolate specific regions of interest.
-
Homogenization: Brain tissue is weighed and homogenized in an appropriate ice-cold buffer, often saline, using a sonicator or other mechanical homogenizer.
Quantification of Anandamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Lipid Extraction: Anandamide and other lipids are extracted from the brain homogenate using a liquid-liquid extraction method. A common approach involves the addition of a solvent like acetonitrile or a mixture of chloroform and methanol.
-
Sample Cleanup: The extracted lipid fraction may undergo solid-phase extraction (SPE) to remove interfering substances and enrich the sample for endocannabinoids.
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is typically used to separate anandamide from other lipids based on its hydrophobicity. A gradient elution with a mobile phase consisting of solvents like water with ammonium acetate and methanol or acetonitrile is commonly employed.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Anandamide is typically ionized using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the anandamide precursor ion and its characteristic product ions after fragmentation, allowing for highly selective and sensitive quantification.
-
Quantification: The concentration of anandamide in the sample is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard (e.g., anandamide-d4) that is added to the sample at the beginning of the extraction process.
FAAH Activity Assay
-
Membrane Preparation: Cell or tissue homogenates are centrifuged to isolate the membrane fraction, which contains FAAH.
-
Incubation: The membrane preparation is incubated with a radiolabeled anandamide substrate (e.g., [¹⁴C]-AEA).
-
Extraction and Scintillation Counting: After the incubation period, the reaction is stopped, and the radiolabeled arachidonic acid product is extracted and quantified using liquid scintillation counting. The amount of product formed is used to calculate the FAAH activity.
Visualizations
Signaling Pathway of Anandamide and the Effect of URB594
Caption: Anandamide signaling pathway and the inhibitory action of URB594 on FAAH.
Experimental Workflow for Quantifying Anandamide Levels
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Anxiolysis: A Technical Guide to the Preclinical Efficacy of URB694
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic effects of URB694, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Core Mechanism of Action: Enhancing Endocannabinoid Signaling
This compound exerts its anxiolytic effects by inhibiting the FAAH enzyme.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By blocking FAAH, this compound increases the synaptic levels of anandamide, leading to enhanced activation of cannabinoid receptor type 1 (CB1).[1][2] This amplified CB1 receptor signaling in key brain regions associated with anxiety, such as the amygdala, prefrontal cortex, and hippocampus, is believed to mediate the anxiolytic-like properties of the compound. The activation of CB1 receptors can modulate both glutamatergic and GABAergic neurotransmission, contributing to a reduction in anxiety-like behaviors.
Quantitative Analysis of Anxiolytic-Like Effects
Preclinical studies have consistently demonstrated the anxiolytic-like efficacy of this compound in rodent models of anxiety. The elevated plus maze (EPM) and the light-dark box test are two of the most common behavioral paradigms used to assess these effects.
Elevated Plus Maze (EPM)
The EPM test is a widely used assay to evaluate anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
A key study in rats bred for high anxiety-related behavior (HAB) demonstrated that a 0.3 mg/kg intraperitoneal (i.p.) dose of this compound significantly decreased anxiety-like behavior in the elevated plus maze.
| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound (0.3 mg/kg i.p.) (Mean ± SEM) | Animal Model | Reference |
| Time Spent in Open Arms (%) | ~10% | ~25% | High Anxiety-Bred (HAB) Rats | |
| Closed Arm Entries (n) | 4.2 ± 0.5 | 4.3 ± 0.7 | High Anxiety-Bred (HAB) Rats |
Note: The percentage of time spent in the open arms for the vehicle and this compound groups are estimated from the graphical data presented in the cited study.
Light-Dark Box Test
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the preclinical findings, detailed experimental protocols are crucial.
Elevated Plus Maze Protocol
Apparatus:
-
The maze consists of four arms (50 cm long x 10 cm wide) elevated 100 cm above the floor.
-
Two opposite arms are enclosed by 40 cm high walls, while the other two arms are open.
-
A central platform (10 cm x 10 cm) connects the four arms.
Procedure:
-
Animal Model: Male Wistar rats bred for high (HAB) and low (LAB) anxiety-related behavior, as well as non-selected (NAB) animals are often used.
-
Drug Administration: this compound is typically dissolved in a vehicle (e.g., a mixture of Tween 80 and saline) and administered via intraperitoneal (i.p.) injection at a volume of 1 ml/kg. A common anxiolytic dose is 0.3 mg/kg.
-
Testing: Thirty minutes after injection, the rat is placed on the central platform of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by a video camera, and the time spent in the open and closed arms, as well as the number of entries into each arm, are scored by a trained observer or automated tracking software. An entry is defined as all four paws entering an arm.
Light-Dark Box Protocol
Apparatus:
-
The apparatus is a rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment (approximately two-thirds of the total area).
-
The two compartments are connected by an opening (e.g., 7.5 cm x 7.5 cm) at the floor level.
-
The light intensity in the illuminated compartment is a critical parameter and is typically maintained at a specific lux level (e.g., 400 lux).
Procedure:
-
Animal Model: Male mice or rats are commonly used.
-
Drug Administration: this compound is administered as described in the EPM protocol.
-
Testing: The animal is placed in the center of the illuminated compartment, facing away from the opening to the dark compartment. The animal's behavior is recorded for a 5 to 10-minute period.
-
Data Collection: The time spent in the light and dark compartments, the number of transitions between the compartments, and locomotor activity are recorded using video-tracking software.
Biochemical Analysis of Anandamide Levels
Protocol:
-
Tissue Collection: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., amygdala, prefrontal cortex, hippocampus) and plasma are collected.
-
Lipid Extraction: Tissues are homogenized and lipids are extracted using a solvent system (e.g., chloroform/methanol/water).
-
Quantification: Anandamide levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific measurement of anandamide and other fatty acid amides.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language for Graphviz.
References
The Cardioprotective Potential of URB694: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB694, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), has emerged as a promising therapeutic agent with significant cardioprotective potential. By preventing the degradation of the endocannabinoid anandamide, this compound enhances the activation of cannabinoid receptor 1 (CB1), initiating a cascade of downstream signaling events that mitigate cardiac injury and dysfunction. This technical guide provides a comprehensive overview of the preclinical evidence supporting the cardioprotective effects of this compound, with a focus on its anti-arrhythmic properties and its impact on cardiac remodeling. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this area.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. Pathological conditions such as myocardial infarction, cardiac hypertrophy, and arrhythmias contribute significantly to the global burden of heart disease. The endocannabinoid system, particularly the signaling pathways involving the FAAH enzyme and CB1 receptors, has been identified as a novel therapeutic target for cardiovascular disorders. This compound, by elevating endogenous anandamide levels, offers a targeted approach to modulate this system and confer cardioprotection. This document synthesizes the current understanding of this compound's cardioprotective effects, providing a technical resource for the scientific community.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the inhibition of the FAAH enzyme. This inhibition leads to an accumulation of the endocannabinoid anandamide in cardiac tissue.[1][2][3][4] Anandamide subsequently activates CB1 receptors, which are G-protein coupled receptors expressed on cardiomyocytes.[1] Activation of CB1 receptors triggers downstream signaling cascades, including the modulation of mitogen-activated protein kinase (MAPK) pathways, specifically p38 and c-Jun N-terminal kinase (JNK). This signaling cascade is believed to mediate the observed anti-arrhythmic and anti-hypertrophic effects of this compound.
Quantitative Data on Cardioprotective Effects
The cardioprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: Anti-Arrhythmic Effects of this compound in a Rodent Model of Trait Anxiety
| Parameter | Animal Model | Treatment Group | Dose | Outcome | Reference |
| Incidence of Ventricular Tachyarrhythmias | High-Anxiety Behavior (HAB) Rats | Vehicle | - | High incidence | |
| This compound | 0.3 mg/kg | Reduced incidence of isoproterenol-induced ventricular tachyarrhythmias | |||
| Ventricular Refractoriness | HAB Rats | Vehicle | - | Larger spatial dispersion | |
| This compound | 0.3 mg/kg | Corrected alterations of ventricular refractoriness |
Table 2: Effects of this compound in a Rodent Model of Social Stress-Induced Depression
| Parameter | Animal Model | Treatment Group | Dose | Outcome | Reference |
| Spontaneous Arrhythmias | Wistar Kyoto Rats (Socially Stressed) | Vehicle | - | Larger incidence | |
| This compound | 0.1 mg/kg | Protected against adverse cardiac effects of social stress | |||
| Cardiac Hypertrophy | Wistar Kyoto Rats (Socially Stressed) | Vehicle | - | Signs of cardiac hypertrophy | |
| This compound | 0.1 mg/kg | Protected against adverse cardiac effects of social stress |
Experimental Protocols
Isoproterenol-Induced Cardiotoxicity in Rats
This protocol is designed to induce myocardial injury in rats to study the cardioprotective effects of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
This compound (Cayman Chemical)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the animals into control and treatment groups.
-
Administer this compound or vehicle (e.g., a mixture of ethanol, cremophor, and saline) intraperitoneally (i.p.) to the respective groups at the desired dose (e.g., 0.3 mg/kg).
-
After a specific pretreatment time (e.g., 30 minutes), induce cardiotoxicity by subcutaneous (s.c.) injection of isoproterenol (e.g., 85 mg/kg) for two consecutive days.
-
Monitor the animals for signs of distress.
-
At the end of the experimental period, euthanize the animals under anesthesia.
-
Collect blood samples via cardiac puncture for biochemical analysis.
-
Excise the hearts, wash with cold saline, and weigh them. A portion of the heart tissue can be fixed in 10% buffered formalin for histopathological examination, and the remainder can be stored at -80°C for molecular analysis.
Measurement of Cardiac Biomarkers
4.2.1. Cardiac Troponin I (cTnI) ELISA
This protocol outlines the quantitative measurement of cTnI in rat serum using a commercial ELISA kit (e.g., Abcam ab246529, MyBioSource MBS727624).
Materials:
-
Rat serum samples
-
Rat cTnI ELISA Kit (including pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Incubate the plate at 37°C for the time specified in the manual (typically 60-90 minutes).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate the plate at 37°C for the specified time (typically 30-60 minutes).
-
Wash the wells again to remove unbound antibody.
-
Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes).
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of cTnI in the samples by referring to the standard curve.
Signaling Pathways and Visualizations
The cardioprotective effects of this compound are mediated through a well-defined signaling pathway. The following diagrams, generated using Graphviz, illustrate these pathways and experimental workflows.
Caption: Mechanism of action of this compound in cardiomyocytes.
Caption: Experimental workflow for isoproterenol-induced cardiotoxicity study.
Conclusion
This compound demonstrates significant cardioprotective potential, primarily through its ability to inhibit FAAH and enhance anandamide-mediated CB1 receptor signaling. The preclinical data strongly support its anti-arrhythmic and anti-remodeling effects. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in various cardiovascular diseases. Future studies should focus on elucidating the complete downstream signaling network and translating these promising preclinical findings into clinical applications.
References
- 1. Cannabinoid 1 Receptor Promotes Cardiac Dysfunction, Oxidative Stress, Inflammation, and Fibrosis in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of fatty acid amide hydrolase inhibitor this compound, in a rodent model of trait anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of fatty acid amide hydrolase inhibitor this compound, in a rodent model of trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity and cardioprotective effects of fatty acid amide hydrolase inhibitor this compound in socially stressed Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intraperitoneal Administration of URB694 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB694 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a key endogenous lipid signaling molecule.[1] By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby potentiating its effects on various physiological and pathological processes, including anxiety, pain, and cardiovascular function.[2][3] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in mice, along with data on its mechanism of action and expected outcomes based on preclinical studies.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by covalently modifying the active site of FAAH, leading to its inactivation. This inhibition increases the concentration of anandamide in various tissues. Anandamide, in turn, activates several receptors, with the cannabinoid type 1 (CB1) receptor being the most prominent in the central nervous system. Activation of presynaptic CB1 receptors by anandamide leads to the inhibition of neurotransmitter release, a process known as retrograde signaling.
Beyond the CB1 receptor, anandamide can also modulate other signaling pathways through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G-protein coupled receptor 55 (GPR55).
Data Presentation
Quantitative data for the intraperitoneal administration of this compound in mice is limited. The following tables summarize available data, primarily from studies in rats, and data from a related FAAH inhibitor, URB597, in mice. This information can serve as a valuable starting point for experimental design.
Table 1: Dosage and Effects of this compound in Rodents
| Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Rat | 0.3 | Decreased anxiety-like behavior in the elevated plus maze. | |
| Rat | 0.3 | Reduced occurrence of isoproterenol-induced ventricular tachyarrhythmias. | |
| Rat | 0.1 (daily) | Corrected stress-induced alterations in biological and behavioral parameters. |
Table 2: Dosage and Effects of URB597 (FAAH Inhibitor) in Mice
| Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Mouse | 0.01 - 10 | Dose-dependent suppression of chemotherapy-induced neuropathic nociception. | |
| Mouse | 0.5 | Disrupted the formation of habitual behaviors. |
Table 3: Pharmacokinetic Parameters of this compound in Rats (i.p. Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | AUC (ng*min/mL) |
| 3 | Data not available in snippet | Data not available in snippet | Data not available in snippet | Data not available in snippet |
| 10 | Data not available in snippet | Data not available in snippet | Data not available in snippet | Data not available in snippet |
| Note: A study reported that pharmacokinetic parameters for this compound at 3 and 10 mg/kg i.p. in rats were calculated, but the specific values are not available in the provided search results. This compound is noted to have a relatively fast rate of elimination. |
Experimental Protocols
Preparation and Administration of this compound
This protocol describes the preparation and intraperitoneal injection of this compound in mice.
Materials:
-
This compound
-
Vehicle solution components:
-
Polyethylene glycol 400 (PEG-400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
Animal scale
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing PEG-400, Tween-80, and sterile saline in a 5:5:90 volume ratio. For example, to make 1 mL of vehicle, mix 50 µL of PEG-400, 50 µL of Tween-80, and 900 µL of saline. A similar vehicle of 5% DMSO, 15% Tween 80 in sterile physiological saline has also been used for a related FAAH inhibitor.
-
This compound Solution Preparation:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in the vehicle to achieve the desired final concentration. For example, to prepare a 0.1 mg/mL solution for a 10 mL/kg injection volume, dissolve 1 mg of this compound in 10 mL of vehicle.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
-
Dose Calculation:
-
Weigh the mouse to determine its exact body weight.
-
Calculate the required injection volume. A common injection volume for mice is 10 mL/kg.
-
Example: For a 25 g mouse and a target dose of 1 mg/kg, with a 0.1 mg/mL solution, the injection volume would be: (1 mg/kg * 0.025 kg) / 0.1 mg/mL = 0.25 mL.
-
-
Intraperitoneal Injection:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate briefly to ensure no fluid is drawn into the syringe (indicating incorrect placement in an organ or blood vessel).
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent and the number of entries into the open arms of the maze.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with walls), elevated from the floor.
-
A video camera positioned above the maze for recording.
-
Behavioral tracking software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via i.p. injection as described above. A waiting period of 30 to 120 minutes between injection and testing is common, depending on the expected time to peak effect.
-
Testing:
-
Place the mouse in the center of the EPM, facing one of the closed arms.
-
Allow the mouse to explore the maze freely for a 5-10 minute period.
-
Record the session using the video camera.
-
-
Data Analysis:
-
Using the tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
-
Cleaning: Thoroughly clean the maze between each mouse to remove olfactory cues.
Safety and Toxicology
General recommendations for animal monitoring after administration of any new compound include:
-
Observing the animals for any changes in behavior, such as lethargy, hyperactivity, or stereotypy.
-
Monitoring for physical signs of distress, including changes in posture, breathing, or grooming.
-
Checking for any signs of irritation at the injection site.
-
In long-term studies, monitoring food and water intake, as well as body weight.
As with any experimental procedure, researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardioprotective effects of fatty acid amide hydrolase inhibitor this compound, in a rodent model of trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
URB594 Application Notes and Protocols for Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB594, also known as KDS-4103, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, URB594 effectively increases the endogenous levels of anandamide in the brain.[1] This elevation of anandamide enhances the activation of cannabinoid receptors, particularly the CB1 receptor, which is densely expressed in brain regions associated with mood and anxiety.[2][3] This mechanism of action has positioned URB594 as a promising therapeutic candidate for anxiety-related disorders, with a potentially favorable side-effect profile compared to direct-acting cannabinoid agonists.
These application notes provide a summary of effective dosages of URB594 in common preclinical anxiety models and detailed protocols for conducting these behavioral assays.
Mechanism of Action: FAAH Inhibition
URB594 exerts its anxiolytic effects by modulating the endocannabinoid system. The signaling pathway is initiated by the inhibition of FAAH, leading to an accumulation of anandamide. Anandamide then acts as an endogenous ligand for the CB1 receptor, a G-protein coupled receptor.[3][4] Activation of the CB1 receptor initiates a downstream signaling cascade that ultimately results in the modulation of neurotransmitter release, producing anxiolytic effects.
Effective Dosages in Preclinical Anxiety Models
The following table summarizes the effective dosages of URB594 observed in various preclinical models of anxiety in rodents. It is important to note that the optimal dose may vary depending on the specific strain, age, and sex of the animal, as well as the experimental conditions.
| Animal Model | Species | Effective Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Elevated Plus Maze (EPM) | Mouse | 1 | Intraperitoneal (i.p.) | Increased time spent in open arms, indicative of anxiolytic activity. |
| Light-Dark Box Test | Rat | 0.1 - 0.3 | Intraperitoneal (i.p.) | Increased time spent in the light compartment, suggesting anxiolytic effects. |
| Social Interaction Test | Mouse/Rat | Data not readily available in the reviewed literature | - | - |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video camera and tracking software
-
URB594 solution
-
Vehicle solution (e.g., saline with a solubilizing agent)
-
Syringes and needles for injection
Protocol:
-
Animal Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer URB594 or vehicle via intraperitoneal (i.p.) injection. A commonly effective dose in mice is 1 mg/kg. The injection is typically given 30 minutes before the behavioral test.
-
Testing Procedure:
-
Place the animal in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a period of 5-10 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Using video tracking software, quantify the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their exploratory drive in a novel environment.
Materials:
-
Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment)
-
Video camera and tracking software
-
URB594 solution
-
Vehicle solution
-
Syringes and needles for injection
Protocol:
-
Animal Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes prior to the experiment.
-
Drug Administration: Administer URB594 or vehicle via i.p. injection. Effective doses in rats range from 0.1 to 0.3 mg/kg. The injection is typically given 30 minutes before testing.
-
Testing Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus freely for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the total time spent in the light compartment.
-
Count the number of transitions between the light and dark compartments.
-
An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment.
-
Social Interaction Test
This test assesses anxiety by measuring the extent to which an animal interacts with a novel conspecific in an unfamiliar environment. A reduction in social interaction is often interpreted as an anxiogenic-like state.
Materials:
-
Open field arena
-
Video camera and tracking software
-
URB594 solution
-
Vehicle solution
-
Syringes and needles for injection
-
Unfamiliar conspecific animal
Protocol:
-
Animal Habituation: Acclimatize the test animal to the testing room for 30-60 minutes.
-
Drug Administration: Administer URB594 or vehicle to the test animal. The timing of administration should be consistent, for example, 30 minutes before the test.
-
Testing Procedure:
-
Place the test animal and an unfamiliar conspecific (of the same sex and strain, and not treated with any substance) in the open field arena.
-
Record the interaction for a period of 5-10 minutes.
-
-
Data Analysis:
-
Score the duration and frequency of social behaviors, such as sniffing, following, and grooming of the conspecific.
-
An increase in the duration of social interaction is indicative of an anxiolytic effect.
-
Conclusion
URB594 demonstrates consistent anxiolytic-like effects in preclinical rodent models of anxiety, primarily through the inhibition of FAAH and subsequent enhancement of anandamide signaling via CB1 receptors. The effective dosage appears to be in the low mg/kg range, administered intraperitoneally. The provided protocols offer a standardized framework for evaluating the anxiolytic potential of URB594 and other FAAH inhibitors. Further research is warranted to establish the effective dosage of URB594 in the social interaction test and to fully elucidate its therapeutic potential for anxiety disorders.
References
- 1. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cannabinoid Receptor 1 and Fatty Acid Amide Hydrolase Contribute to Operant Sensation Seeking in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
Application Notes and Protocols for [11C]CURB PET Imaging of Fatty Acid Amide Hydrolase in the Human Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]CURB is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. Radiolabeled with carbon-11, [11C]CURB serves as a positron emission tomography (PET) tracer for the in vivo quantification of FAAH in the human brain.[1][2][3] This technology is pivotal in neuroscience research and drug development, offering a means to investigate the role of the endocannabinoid system in various neuropsychiatric conditions and to assess the efficacy of FAAH-targeting drugs.[2][4] Preclinical studies in rats have demonstrated favorable properties of [11C]CURB, including good brain uptake, heterogeneous distribution corresponding to known FAAH concentrations, and specific binding.
Radiotracer: [11C]CURB
-
Chemical Name: [11C-carbonyl]-6-hydroxy-[1,10-biphenyl]-3-yl cyclohexylcarbamate (URB694)
-
Target: Fatty Acid Amide Hydrolase (FAAH)
-
Binding: Irreversible
-
Radiolabeling Position: The carbon-11 is incorporated into the carbonyl position of the carbamate. This is crucial as it ensures the radiolabel remains bound to the enzyme after hydrolysis, preventing the formation of brain-penetrant radiometabolites.
Experimental Protocols
Radiosynthesis of [11C]CURB
The radiosynthesis of [11C]CURB is achieved through a [11C]CO2 fixation method. This approach is favored because it directly incorporates the carbon-11 into a stable position on the molecule.
Workflow for Radiosynthesis of [11C]CURB
Caption: Radiosynthesis workflow for [11C]CURB via [11C]CO2 fixation.
Detailed Steps:
-
[11C]CO2 Production: Carbon-11 is produced as [11C]CO2 using a medical cyclotron via the 14N(p,α)11C nuclear reaction.
-
[11C]CO2 Fixation: The [11C]CO2 is trapped and reacted with cyclohexylamine in the presence of an organic base (e.g., BEMP) in a one-pot synthesis.
-
Dehydration and Coupling: The intermediate is then dehydrated using a reagent like phosphoryl chloride, followed by the addition of the biphenyl phenol precursor to form [11C]CURB.
-
Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified [11C]CURB is formulated in a sterile solution for intravenous injection.
Subject Preparation and PET Scan Acquisition
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed for radiotracer injection.
-
An arterial line is placed for blood sampling.
PET Scan Protocol:
-
Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: A transmission scan is performed for attenuation correction.
-
Radiotracer Injection: A bolus of [11C]CURB (e.g., 390 ± 30 MBq) is administered intravenously.
-
Dynamic Scan Acquisition: A dynamic PET scan is acquired for 60-90 minutes following the injection. A 60-minute scan is often sufficient without compromising the identifiability of rate constants.
-
Arterial Blood Sampling: Continuous arterial blood sampling is performed for the first several minutes (e.g., 7.25 minutes at 350 mL/h followed by 15 minutes at 150 mL/h) to capture the peak of the input function, followed by discrete manual samples at increasing intervals throughout the scan (e.g., at 3, 7, 12, 15, 20, 30, 45, 60, and 90 minutes).
Data Analysis and Kinetic Modeling
Image Reconstruction and Processing:
-
PET data are corrected for attenuation, scatter, and decay.
-
Images are reconstructed into a series of time frames.
-
Structural MRI scans are co-registered to the PET images for anatomical delineation of regions of interest (ROIs).
Kinetic Modeling:
The quantification of FAAH binding with [11C]CURB is best achieved using an irreversible two-tissue compartment model (2-TCMi). This model describes the movement of the tracer between plasma, a non-displaceable compartment, and a specific binding compartment where it is irreversibly trapped.
Signaling Pathway and Kinetic Model for [11C]CURB
Caption: Irreversible two-tissue compartment model for [11C]CURB kinetics.
Outcome Parameters:
The primary outcome measure is the composite parameter λk3 , where λ = K1/k2. This parameter is sensitive to changes in FAAH activity and is not significantly correlated with regional cerebral blood flow. The net influx constant, Ki , can also be determined.
Voxel-level Quantification:
For generating parametric maps of FAAH binding, the basis function method applied to the irreversible two-tissue compartment model (BAFPIC) is a validated approach. This method can reduce the variability of Ki compared to the standard Patlak plot.
Experimental Workflow for a [11C]CURB PET Study
Caption: Overall experimental workflow for a human [11C]CURB PET study.
Quantitative Data Summary
The following tables summarize key quantitative data from [11C]CURB PET studies in humans.
Table 1: Radiotracer and Plasma Data
| Parameter | Value | Reference |
| Injected Dose | 390 ± 30 MBq | |
| Peak Plasma Radioactivity (SUV) | 14.2 ± 2.0 | |
| Time to Peak Plasma Radioactivity | 84 seconds | |
| Plasma Radioactivity at 3 min (SUV) | 2.2 ± 0.7 | |
| Plasma Radioactivity at 90 min (SUV) | 0.05 ± 0.01 | |
| Free Fraction in Plasma | 0.9% ± 0.2% |
Table 2: Kinetic Modeling Parameters and Reproducibility
| Parameter | Value/Range | Note | Reference |
| Optimal Kinetic Model | Irreversible 2-Tissue Compartment Model (2-TCMi) | Provides the best identifiability of outcome measures. | |
| Preferred Outcome Measure | λk3 (λ=K1/k2) | Sensitive to FAAH activity, not confounded by blood flow. | |
| Coefficient of Variation (CoV) for λk3 | <5% | With 60 minutes of scan data. | |
| Coefficient of Variation (CoV) for Ki | <5% | With 60 minutes of scan data. | |
| Coefficient of Variation (CoV) for k3 | <10% | With 60 minutes of scan data. | |
| Typical Peak Time of TACs | 120 - 260 seconds post-injection | ||
| Range for Basis Function (θ) | [0.06, 0.2] min-1 | Conservative initial estimation for gray matter. |
Table 3: Regional Brain Uptake and Distribution (from preclinical rat studies)
| Brain Region | Relative Uptake | Reference |
| Cortex | High | |
| Cerebellum | Intermediate | |
| Hypothalamus | Low | |
| Standard Uptake Value (SUV) at 5 min | 1.6 - 2.4 |
Conclusion
The [11C]CURB PET imaging protocol provides a robust and reproducible method for quantifying FAAH in the human brain. Adherence to detailed protocols for radiosynthesis, subject preparation, scan acquisition, and data analysis using an irreversible two-tissue compartment model is essential for obtaining high-quality, quantitative data. The composite parameter λk3 is the recommended outcome measure for assessing FAAH activity. This technology is a valuable tool for advancing our understanding of the endocannabinoid system in health and disease.
References
- 1. [11C]CURB: Evaluation of a novel radiotracer for imaging fatty acid amide hydrolase by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping human brain fatty acid amide hydrolase activity with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling URB694 with Carbon-11 ([11C]CURB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB694, also known as cyclohexyl carbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester, is a potent and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of AEA, which then modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.
Radiolabeling this compound with the positron-emitting radionuclide carbon-11 ([11C]this compound or [11C]CURB) allows for the in vivo visualization and quantification of FAAH expression and activity using Positron Emission Tomography (PET). [11C]CURB has emerged as a promising radiotracer for studying the role of FAAH in various neuropsychiatric and neurodegenerative disorders.[1][2][3] These application notes provide detailed protocols for the radiosynthesis, preclinical evaluation, and imaging with [11C]CURB.
Radiosynthesis of [11C]CURB
The radiosynthesis of [11C]CURB is achieved via a multi-step, one-pot reaction, typically performed in an automated synthesis module. The carbon-11 is introduced at the carbonyl position of the carbamate moiety.[1][4]
Precursor Materials
-
Amine Precursor: Cyclohexylamine
-
Phenol Precursor: 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile
-
[11C]Carbon Dioxide ([11C]CO2): Produced from a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Reagents: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), Phosphorus oxychloride (POCl₃), Acetonitrile (anhydrous), HPLC solvents, and solid-phase extraction (SPE) cartridges.
Experimental Protocol: Automated Radiosynthesis
-
Production of [11C]CO2: Irradiate a target containing nitrogen and trace oxygen with protons from a cyclotron to produce [11C]CO2.
-
Trapping of [11C]CO2: Transfer the gaseous [11C]CO2 from the cyclotron target and trap it in a solution of the amine precursor (cyclohexylamine) and BEMP in anhydrous acetonitrile at room temperature. This reaction forms a [11C]carbamate salt intermediate.
-
Formation of [11C]Isocyanate: Add POCl₃ to the reaction mixture to dehydrate the [11C]carbamate salt, forming the corresponding [11C]isocyanate.
-
Carbamoylation: Introduce the phenol precursor (3'-hydroxy-[1,1'-biphenyl]-3-carbonitrile) to the reaction vessel containing the [11C]isocyanate. The reaction proceeds at an elevated temperature (e.g., 80-100°C) for a short period (e.g., 5 minutes) to form [11C]CURB.
-
Purification:
-
Quench the reaction mixture with a suitable solvent (e.g., water/acetonitrile).
-
Inject the crude product onto a semi-preparative HPLC column (e.g., C18) for purification.
-
Collect the fraction corresponding to [11C]CURB.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or solid-phase extraction.
-
Formulate the final product in a sterile, pyrogen-free solution, typically saline with a small amount of ethanol or a surfactant like Tween 80, for intravenous injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity of the radiotracer.
-
Radiosynthesis Data Summary
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 15-30% | |
| Synthesis Time | 30-40 minutes | |
| Radiochemical Purity | >98% | |
| Specific Activity | 80-160 GBq/µmol |
In Vitro and In Vivo Evaluation of [11C]CURB
In Vitro Binding Assay (Representative Protocol)
While a specific in vitro binding assay for [11C]CURB is not extensively detailed in the provided search results, a general protocol can be adapted.
-
Tissue Preparation: Homogenize brain tissue (e.g., rat cortex, known to have high FAAH expression) in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the brain homogenates with varying concentrations of [11C]CURB in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a known FAAH inhibitor (e.g., unlabeled this compound or URB597).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis.
In Vivo Biodistribution in Rats
The biodistribution of [11C]CURB is evaluated to determine its uptake and retention in various organs, particularly the brain.
Experimental Protocol:
-
Animal Model: Use healthy male rats (e.g., Sprague-Dawley).
-
Radiotracer Administration: Inject a known amount of [11C]CURB intravenously via the tail vein.
-
Time Points: Sacrifice groups of rats at various time points post-injection (e.g., 2, 5, 15, 30, and 60 minutes).
-
Tissue Dissection: Dissect and weigh major organs and brain regions (e.g., cortex, cerebellum, hypothalamus).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Biodistribution Data in Rat Brain
| Brain Region | Uptake (SUV at 5 min) | Reference |
| Cortex | High (reflects high FAAH distribution) | |
| Cerebellum | Intermediate | |
| Hypothalamus | Low (reflects low FAAH distribution) | |
| Overall Brain | 1.6 - 2.4 |
Pretreatment with the FAAH inhibitor URB597 has been shown to reduce the binding of [11C]CURB in all brain regions by 70-80%, demonstrating the specificity of the radiotracer for FAAH.
Preclinical PET Imaging with [11C]CURB
Experimental Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat or non-human primate) and place it in the PET scanner.
-
Radiotracer Injection: Administer a bolus injection of [11C]CURB (e.g., 10-20 MBq for a rat) intravenously.
-
PET Scan Acquisition: Acquire dynamic PET data for a duration of 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET images using appropriate algorithms (e.g., filtered back-projection or iterative reconstruction), correcting for attenuation, scatter, and radioactive decay.
-
Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain areas.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply pharmacokinetic modeling (e.g., a two-tissue compartment model) to the TACs to estimate binding parameters, such as the binding potential (BP) or the net influx rate (Ki), which reflect FAAH activity.
-
Signaling Pathway and Experimental Workflow Diagrams
FAAH-Anandamide Signaling Pathway
The following diagram illustrates the role of FAAH in the degradation of anandamide and the mechanism of action of this compound.
Caption: FAAH signaling pathway and this compound inhibition.
Experimental Workflow for [11C]CURB Radiosynthesis and Evaluation
This diagram outlines the key steps from radiotracer production to in vivo imaging.
Caption: Workflow for [11C]CURB synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. [11C]CURB: Evaluation of a novel radiotracer for imaging fatty acid amide hydrolase by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro FAAH Inhibition Assay Using URB694
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH an attractive therapeutic target for a variety of disorders. URB694 is a potent and irreversible inhibitor of FAAH, making it a valuable tool for studying the therapeutic potential of FAAH inhibition.[3]
These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on FAAH.
FAAH Signaling and Inhibition Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition by this compound.
Caption: FAAH signaling and inhibition by this compound.
Quantitative Data for FAAH Inhibition by this compound
The inhibitory potency of this compound against FAAH has been determined in vitro. The following table summarizes the key quantitative data.
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 30.0 ± 5.8 nM | [3] |
| URB597 (Reference) | IC50 | 4.6 nM | [4] |
| URB597 (Reference) | Ki | 2.0 ± 0.3 µM |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, incubation time).
Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of FAAH by this compound. The assay is based on the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).
Materials and Reagents
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm
Experimental Workflow
The following diagram outlines the key steps in the in vitro FAAH inhibition assay.
Caption: Workflow for the in vitro FAAH inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer and store at 4°C.
-
Reconstitute the FAAH enzyme in FAAH Assay Buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate (e.g., AAMCA) in DMSO.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
FAAH enzyme solution
-
This compound solution at various concentrations (or DMSO as a vehicle control).
-
-
Include control wells:
-
100% Activity Control: Enzyme + Vehicle (DMSO)
-
Blank (No Enzyme) Control: Buffer + Vehicle (DMSO)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) over time (kinetic assay) or at a single time point after a fixed incubation period (endpoint assay). A kinetic assay is generally preferred to ensure the reaction is in the linear range.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for performing an in vitro FAAH inhibition assay using this compound. The provided protocols and diagrams are intended to assist researchers in accurately determining the inhibitory potency of this compound and similar molecules targeting FAAH. Adherence to the detailed experimental procedures and careful data analysis will ensure reliable and reproducible results, contributing to the advancement of research and drug development in the field of endocannabinoid signaling.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of fatty acid amide hydrolase inhibitor this compound, in a rodent model of trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexyl-[11C-carbonyl]carbamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Measuring URB694 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB694 is a potent and selective second-generation inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby enhancing the activation of cannabinoid receptors (primarily CB1 and CB2) and other AEA targets. This application note provides detailed protocols for a suite of cell-based assays to quantify the efficacy of this compound, from its direct enzymatic inhibition to its downstream cellular signaling effects.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of FAAH by carbamylating the enzyme's active site serine nucleophile. This covalent modification inactivates the enzyme, leading to a sustained increase in the concentration of anandamide and other fatty acid amides. The elevated anandamide can then activate cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Activation of CB1 receptors, predominantly expressed in the central nervous system, typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the modulation of ion channels, including those involved in intracellular calcium signaling.
Quantitative Data Summary
The following table summarizes the key efficacy parameters for this compound in relevant cell-based assays.
| Assay Type | Cell Line/System | Parameter | Value (Mean ± SD) |
| FAAH Enzymatic Inhibition | Recombinant FAAH | IC₅₀ | 30.0 ± 5.8 nM[1] |
| Anandamide Accumulation | Neuronal Cell Line | EC₅₀ | To be determined |
| CB1 Receptor Activation (cAMP) | CHO-CB1 cells | EC₅₀ | To be determined |
| Intracellular Ca²⁺ Mobilization | Neuroblastoma cells | EC₅₀ | To be determined |
Experimental Protocols
FAAH Inhibition Assay
This protocol determines the in vitro potency of this compound in inhibiting FAAH activity.
Materials:
-
Recombinant human FAAH or cell lysates from a cell line overexpressing FAAH (e.g., HEK293-FAAH)
-
This compound
-
FAAH substrate (e.g., N-(4-pyridinylmethyl)-[4-(3-{[3-(trifluoromethyl)phenyl]amino}-3-oxopropyl)phenyl]carboxamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the FAAH enzyme stock in Assay Buffer to the working concentration.
-
Assay Reaction: a. Add 20 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 96-well plate. b. Add 20 µL of the diluted FAAH enzyme solution to each well. c. Incubate for 15 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the FAAH substrate solution.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes at 37°C.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic read). b. Plot the reaction rate against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Intracellular Anandamide Accumulation Assay
This protocol measures the increase in intracellular anandamide levels following FAAH inhibition by this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro-2a)
-
This compound
-
Cell culture medium
-
Lysis Buffer (e.g., methanol with internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-4 hours) in serum-free medium.
-
Cell Lysis and Extraction: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add 1 mL of ice-cold Lysis Buffer containing a deuterated anandamide internal standard. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cellular debris.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify anandamide levels.
-
Data Analysis: a. Normalize the anandamide levels to the internal standard and protein concentration. b. Plot the fold-increase in anandamide against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
cAMP Assay for CB1 Receptor Activation
This protocol assesses the functional consequence of increased anandamide on CB1 receptor signaling by measuring changes in intracellular cAMP levels.
Materials:
-
CHO cell line stably expressing the human CB1 receptor (CHO-CB1)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
384-well white microplate
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating: Seed CHO-CB1 cells into a 384-well plate and incubate overnight.
-
Compound Pre-incubation: Remove the culture medium and add this compound at various concentrations in stimulation buffer. Incubate for 30 minutes at 37°C.
-
Stimulation: Add a sub-maximal concentration of forskolin (to stimulate adenylyl cyclase) to all wells (except for the negative control) and incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: a. Calculate the percentage of inhibition of the forskolin-induced cAMP production for each this compound concentration. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound-induced anandamide to mobilize intracellular calcium, a downstream event of CB1 receptor activation in some cell types.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell line endogenously expressing CB1 receptors.
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in Assay Buffer. b. Remove the culture medium and add the loading solution to the cells. c. Incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells with Assay Buffer to remove excess dye.
-
Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. b. Record a baseline fluorescence reading for 10-20 seconds. c. Inject this compound at various concentrations and continue to record the fluorescence intensity for 2-5 minutes.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) from the baseline for each well. b. Plot the peak ΔF against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the efficacy of this compound in a cell-based setting. By systematically assessing its direct enzymatic inhibition and the subsequent downstream signaling events, researchers can obtain a detailed pharmacological profile of this FAAH inhibitor. The quantitative data generated from these assays are crucial for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent.
References
Application of URB694 in Neuroinflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The endocannabinoid system has emerged as a promising therapeutic target for modulating neuroinflammatory processes. URB694 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, which in turn can exert neuroprotective and anti-inflammatory effects, primarily through the activation of cannabinoid receptors (CB1 and CB2). This document provides detailed application notes and experimental protocols for the use of this compound in neuroinflammation research.
Note: While this compound is a potent FAAH inhibitor, much of the detailed in vitro research on neuroinflammation has been conducted with the related compound URB597. The following protocols and data are largely based on studies involving URB597 as a representative FAAH inhibitor, with specific information on this compound included where available.
Mechanism of Action
This compound acts as an irreversible inhibitor of FAAH. This inhibition leads to an accumulation of anandamide in the brain and peripheral tissues. Anandamide is an endogenous ligand for cannabinoid receptors, and its increased availability enhances signaling through these receptors. In the context of neuroinflammation, this enhanced signaling has been shown to modulate the activity of microglia, the resident immune cells of the central nervous system. Specifically, increased anandamide levels can promote the polarization of microglia from a pro-inflammatory (M1) phenotype to an anti-inflammatory and neuroprotective (M2) phenotype. This shift is characterized by a decrease in the production of pro-inflammatory cytokines and an increase in the release of anti-inflammatory mediators.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of FAAH inhibitors in models of neuroinflammation.
Table 1: In Vitro Effects of FAAH Inhibition on Microglial Cells
| Parameter | Cell Type | Treatment | Concentration | Duration | Result |
| Microglial Activation | BV-2 cells | Aβ₂₅₋₃₅ | 30 µM | 24 h | Upregulation of Iba1 (marker of microglial activation) |
| BV-2 cells | URB597 + Aβ₂₅₋₃₅ | 5 µM | 4 h pre-treatment | Decrease in Aβ₂₅₋₃₅-induced Iba1 upregulation | |
| M1/M2 Polarization | BV-2 cells | URB597 + Aβ₂₅₋₃₅ | 5 µM | 4 h pre-treatment, 24 h with Aβ₂₅₋₃₅ | Modulation of iNOS (M1 marker) and Arg-1 (M2 marker) expression, indicating a shift towards M2 |
| Cytokine Expression | Microglial cultures | URB597 | Not specified | Not specified | Modulation of pro- and anti-inflammatory cytokines |
Table 2: In Vivo Effects of FAAH Inhibition in Animal Models
| Parameter | Animal Model | Treatment | Dosage | Route of Administration | Result |
| Anxiety-like Behavior & Cardiac Function | Wistar rats | This compound | 0.3 mg/kg | Intraperitoneal (i.p.) | Decreased anxiety-like behavior and cardioprotective effects |
| Amyloid Plaque Load | Tg2576 transgenic mice | URB597 | Not specified | Not specified | Reduction in the number and area of amyloid plaques |
| Microglial Activation | Tg2576 transgenic mice | URB597 | Not specified | Not specified | Reshaping of microglia activation, with modulation of M1 and M2 markers |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Microglial Polarization
Objective: To determine the effect of this compound on the polarization of microglial cells in response to an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or amyloid-beta [Aβ]).
Materials:
-
This compound
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS or Aβ peptide
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for marker gene expression)
-
Antibodies for immunocytochemistry or western blotting (e.g., anti-iNOS, anti-Arg-1, anti-Iba1)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-1β, IL-10)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 24-well plates with coverslips for immunocytochemistry) and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (a starting concentration of 5 µM can be used based on URB597 studies). Incubate for 4 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: After the pre-treatment, add the inflammatory stimulus (e.g., 100 ng/mL LPS or 30 µM Aβ₂₅₋₃₅) to the wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Analysis:
-
Gene Expression (qPCR): Harvest the cells, extract RNA, synthesize cDNA, and perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Il10, Tgfb1).
-
Protein Expression (Western Blot/Immunocytochemistry): Lyse the cells for western blot analysis of iNOS and Arg-1 protein levels, or fix the cells on coverslips for immunocytochemical staining of these markers.
-
Cytokine Secretion (ELISA): Collect the cell culture supernatant and perform ELISAs to quantify the levels of secreted pro- and anti-inflammatory cytokines.
-
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation
Objective: To evaluate the therapeutic potential of this compound in reducing neuroinflammation in a mouse model.
Materials:
-
This compound
-
Animal model of neuroinflammation (e.g., LPS-induced acute inflammation model, or a transgenic model like APP/PS1 for Alzheimer's disease)
-
Vehicle for this compound (e.g., a mixture of ethanol, Emulphor, and saline)
-
Anesthesia
-
Perfusion solutions (saline and paraformaldehyde)
-
Equipment for tissue processing (homogenizer, cryostat/microtome)
-
Reagents for immunohistochemistry, ELISA, or qPCR from brain tissue
Procedure:
-
Animal Model: Utilize an established mouse model of neuroinflammation. For an acute model, an intraperitoneal (i.p.) injection of LPS can be used. For chronic models, transgenic mice are often employed.
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound to the animals via the desired route (e.g., i.p. injection). A starting dose of 0.3 mg/kg can be considered based on previous in vivo studies with this compound.[1]
-
Include a vehicle-treated control group.
-
The treatment regimen will depend on the model (e.g., a single dose for an acute model, or chronic daily dosing for a transgenic model).
-
-
Behavioral Testing (Optional): Perform relevant behavioral tests to assess cognitive function or anxiety-like behaviors.
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the animals deeply.
-
For biochemical analyses (ELISA, qPCR), rapidly dissect the brain region of interest (e.g., hippocampus, cortex), snap-freeze it in liquid nitrogen, and store it at -80°C.
-
For immunohistochemistry, perfuse the animals transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain in paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
-
Analysis:
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1), astrogliosis (GFAP), and M1/M2 polarization (iNOS, Arg-1).
-
Biochemical Analysis: Homogenize the frozen brain tissue to measure cytokine levels by ELISA or gene expression of inflammatory markers by qPCR.
-
Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: Experimental workflow for in vitro this compound studies.
Caption: Experimental workflow for in vivo this compound studies.
References
Application Notes and Protocols for Studying Cannabis Withdrawal Symptoms Using URB694
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing URB694, a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), to study cannabis withdrawal symptoms in preclinical models. Chronic cannabis use can lead to a dependence characterized by a distinct withdrawal syndrome upon cessation, which includes symptoms of irritability, anxiety, sleep disturbances, and somatic signs.[1][2][3][4] The endocannabinoid system, particularly the degradation of the endocannabinoid anandamide (AEA) by FAAH, plays a crucial role in the neurobiology of cannabis dependence and withdrawal. By inhibiting FAAH, this compound increases synaptic levels of anandamide, which may in turn alleviate the symptoms of cannabis withdrawal. These notes offer detailed protocols for inducing and measuring cannabis withdrawal in rodents and for assessing the therapeutic potential of this compound.
Mechanism of Action
This compound is an irreversible inhibitor of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[5] Inhibition of FAAH by this compound leads to an accumulation of anandamide in the brain, thereby enhancing endocannabinoid signaling at cannabinoid receptors, primarily CB1 receptors. This enhanced signaling is hypothesized to counteract the hypo-endocannabinoid state associated with cannabis withdrawal, thus mitigating withdrawal symptoms. Studies have shown that effective doses of this compound in rodents are in the range of 0.1-0.3 mg/kg.
Signaling Pathway of this compound Action
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.
Experimental Protocols
Protocol 1: Induction of THC Dependence and Precipitated Withdrawal in Mice
This protocol is adapted from studies using the FAAH inhibitor URB597 to reduce withdrawal signs.
Materials:
-
Δ9-tetrahydrocannabinol (THC)
-
Vehicle for THC (e.g., ethanol, Cremophor EL, and saline in a 1:1:18 ratio)
-
This compound
-
Vehicle for this compound (e.g., Tween 80, DMSO, and saline in a 1:2:7 ratio)
-
Rimonabant (CB1 receptor antagonist)
-
Vehicle for Rimonabant
-
Male C57BL/6J mice
-
Standard laboratory equipment for injections and behavioral observation
Procedure:
-
Habituation: Acclimate mice to the experimental environment and handling for at least 3 days prior to the start of the experiment.
-
THC Dependence Induction: Administer THC (10 mg/kg, s.c.) or vehicle twice daily for 5.5 days. This regimen has been shown to induce physical dependence.
-
This compound Administration: On day 6, administer this compound (0.1-0.3 mg/kg, i.p.) or its vehicle 60 minutes prior to the induction of withdrawal.
-
Final THC Dose: Administer a final dose of THC (10 mg/kg, s.c.) 30 minutes before precipitating withdrawal.
-
Precipitated Withdrawal: Administer rimonabant (3 mg/kg, i.p.) to precipitate withdrawal symptoms.
-
Behavioral Observation: Immediately after rimonabant injection, place the mice in a clear observation chamber and record somatic withdrawal signs for a period of 30-60 minutes. Key behaviors to score include:
-
Paw tremors: Clapping or shaking of the forepaws.
-
Head twitches: Rapid, jerky movements of the head from side to side.
-
Other signs can include wet-dog shakes, scratching, and excessive grooming.
-
Experimental Workflow
Caption: Experimental workflow for testing this compound on THC withdrawal in mice.
Data Presentation
The following tables present hypothetical data based on expected outcomes from studies with similar FAAH inhibitors like URB597, which significantly attenuated rimonabant-precipitated withdrawal signs in THC-dependent mice.
Table 1: Effect of this compound on Somatic Signs of Precipitated THC Withdrawal
| Treatment Group | N | Mean Paw Tremors (count/30 min) | SEM | Mean Head Twitches (count/30 min) | SEM |
| Vehicle + Vehicle | 10 | 2.5 | 0.8 | 3.1 | 1.0 |
| Vehicle + THC | 10 | 25.8 | 3.2 | 30.5 | 4.1 |
| This compound (0.1 mg/kg) + THC | 10 | 15.3 | 2.5 | 18.2 | 3.3 |
| This compound (0.3 mg/kg) + THC | 10 | 10.1 | 1.9 | 12.4 | 2.8 |
*p < 0.05, **p < 0.01 compared to Vehicle + THC group.
Table 2: Dose-Response Effect of this compound on Paw Tremors during THC Withdrawal
| This compound Dose (mg/kg) | N | Mean Paw Tremors (count/30 min) | % Inhibition |
| 0 (Vehicle) | 10 | 25.8 | 0% |
| 0.03 | 10 | 22.1 | 14.3% |
| 0.1 | 10 | 15.3 | 40.7% |
| 0.3 | 10 | 10.1 | 60.8% |
Logical Relationship Diagram
Caption: Logical flow from this compound administration to withdrawal symptom attenuation.
Conclusion
This compound presents a promising pharmacological tool for investigating the role of the endocannabinoid system in cannabis withdrawal. The provided protocols and application notes offer a framework for researchers to explore the therapeutic potential of FAAH inhibition in mitigating the negative affective and somatic symptoms associated with cannabis cessation. Further studies should aim to confirm the dose-dependent effects of this compound and to measure corresponding changes in brain anandamide levels to fully elucidate its mechanism of action in this context.
References
- 1. Clinical management of cannabis withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabis withdrawal syndrome: current insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabis Withdrawal: A Review of Neurobiological Mechanisms and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabis use, abuse, and withdrawal: Cannabinergic mechanisms, clinical, and preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Endocannabinoid-Metabolizing Enzymes Reduce Precipitated Withdrawal Responses in THC-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for URB694 Cardiac Arrhythmia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB694 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates endogenous levels of anandamide, which has been shown to possess cardioprotective properties, including anti-arrhythmic effects.[1][2][3] Chronic anxiety is a recognized risk factor for cardiac arrhythmias, and studies have shown that this compound can mitigate anxiety-related cardiac dysfunction.[1] The anti-arrhythmic effects of this compound are believed to be mediated, at least in part, through the activation of cannabinoid receptors, particularly the CB1 receptor, by the increased levels of anandamide.[1] This document provides detailed protocols for preclinical studies designed to investigate the anti-arrhythmic potential of this compound. The experimental design encompasses in vivo models of chemically-induced cardiac arrhythmia, ex vivo isolated heart preparations, and in vitro electrophysiological and biochemical assays.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
In Vivo Model: Isoproterenol-Induced Cardiac Arrhythmia in Rats
This protocol describes the induction of cardiac arrhythmias using the β-adrenergic agonist isoproterenol to assess the anti-arrhythmic efficacy of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Isoproterenol hydrochloride
-
Vehicle for this compound (e.g., 10% Tween 80 in saline)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
ECG recording system with needle electrodes
-
Data acquisition and analysis software
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into experimental groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + Isoproterenol
-
This compound (dose 1) + Isoproterenol
-
This compound (dose 2) + Isoproterenol
-
-
Drug Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.) 60 minutes prior to isoproterenol injection. A typical effective dose of this compound is 0.3 mg/kg.
-
-
Anesthesia and ECG Setup:
-
Anesthetize the rats (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, i.p.).
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
-
Insert subcutaneous needle electrodes for a standard Lead II ECG recording.
-
Allow the ECG to stabilize and record a baseline for at least 15 minutes.
-
-
Arrhythmia Induction:
-
Administer a single subcutaneous (s.c.) injection of isoproterenol (e.g., 85 mg/kg) to induce cardiac arrhythmia.
-
-
ECG Monitoring and Analysis:
-
Continuously record the ECG for at least 30 minutes following isoproterenol injection.
-
Analyze the ECG recordings for the incidence, duration, and severity of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).
-
Calculate heart rate and QT interval.
-
Data Presentation:
| Group | Dose (mg/kg) | Incidence of Arrhythmia (%) | Duration of Arrhythmia (s) | Arrhythmia Score | Heart Rate (bpm) | QTc Interval (ms) |
| Vehicle + Saline | - | |||||
| Vehicle + ISO | - | |||||
| This compound + ISO | 0.3 | |||||
| This compound + ISO | 1.0 |
Arrhythmia score can be graded based on severity (e.g., 0=no arrhythmia, 1=VPBs, 2=VT, 3=VF).
Ex Vivo Model: Langendorff Isolated Perfused Heart
This model allows for the study of this compound's direct effects on the heart, independent of systemic neural and hormonal influences.
Materials:
-
Male Wistar rats (250-300g)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Isoproterenol hydrochloride
-
This compound
-
ECG electrodes and pressure transducer
Procedure:
-
Heart Isolation:
-
Anesthetize the rat and administer heparin (500 IU/kg, i.p.) to prevent coagulation.
-
Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Drug Perfusion:
-
Perfuse the heart with this compound-containing Krebs-Henseleit buffer for a predetermined period (e.g., 20 minutes).
-
-
Arrhythmia Induction:
-
Induce arrhythmia by adding isoproterenol to the perfusate.
-
-
Data Acquisition:
-
Continuously record ECG, left ventricular developed pressure (LVDP), and heart rate.
-
Data Presentation:
| Parameter | Baseline | This compound | This compound + Isoproterenol |
| Heart Rate (bpm) | |||
| LVDP (mmHg) | |||
| Incidence of Arrhythmia (%) | |||
| Duration of Arrhythmia (s) |
In Vitro Assays
This assay measures the enzymatic activity of FAAH in heart tissue to confirm the inhibitory effect of this compound.
Materials:
-
Heart tissue homogenates
-
FAAH activity assay kit (fluorometric)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Tissue Homogenization: Homogenize heart tissue samples in the provided assay buffer on ice.
-
Protein Quantification: Determine the protein concentration of the homogenates.
-
Assay: Follow the manufacturer's instructions for the FAAH activity assay kit. This typically involves incubating the homogenate with a fluorogenic substrate and measuring the fluorescence generated over time.
-
Data Analysis: Calculate FAAH activity and normalize to the protein concentration.
Data Presentation:
| Group | FAAH Activity (pmol/min/mg protein) | % Inhibition |
| Vehicle | ||
| This compound (in vivo) | ||
| This compound (in vitro) |
This protocol outlines the measurement of anandamide levels in heart tissue.
Materials:
-
Heart tissue
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., anandamide-d8)
-
Organic solvents (e.g., acetonitrile, methanol, chloroform)
Procedure:
-
Tissue Extraction:
-
Homogenize heart tissue in an organic solvent containing the internal standard.
-
Perform liquid-liquid or solid-phase extraction to isolate the lipid fraction containing anandamide.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system for separation and detection.
-
-
Quantification: Quantify anandamide levels by comparing the peak area ratio of anandamide to the internal standard against a standard curve.
Data Presentation:
| Group | Anandamide Level (pmol/g tissue) |
| Vehicle | |
| This compound |
This protocol uses the patch-clamp technique to measure action potentials in isolated cardiomyocytes.
Materials:
-
Isolated primary cardiomyocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
External and internal pipette solutions
-
Data acquisition and analysis software
Procedure:
-
Cardiomyocyte Isolation: Isolate single ventricular myocytes from rat hearts using enzymatic digestion.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Record action potentials in current-clamp mode.
-
-
Drug Application: Perfuse the cell with this compound-containing external solution.
-
Data Analysis: Measure action potential parameters, including resting membrane potential, amplitude, and duration at 50% and 90% repolarization (APD50 and APD90).
Data Presentation:
| Parameter | Control | This compound |
| Resting Membrane Potential (mV) | ||
| Action Potential Amplitude (mV) | ||
| APD50 (ms) | ||
| APD90 (ms) |
Experimental Workflow and Logical Relationships
Caption: Integrated workflow for this compound cardiac arrhythmia studies.
References
Troubleshooting & Optimization
Technical Support Center: URB694 Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis and purification of URB694, a potent fatty acid amide hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 6-hydroxy-[1,1'-biphenyl]-3-yl moiety (a substituted phenol) with cyclohexyl isocyanate. This reaction is typically carried out in an aprotic solvent in the presence of a base catalyst.
Q2: What are the potential side products in the synthesis of this compound?
A2: A common side product is the formation of 1,3-dicyclohexylurea, which arises from the reaction of cyclohexyl isocyanate with any residual water in the reaction mixture. Additionally, if the reaction temperature is not controlled, side reactions leading to other impurities can occur.
Q3: My this compound synthesis is resulting in a low yield. What are the possible causes?
A3: Low yields can be attributed to several factors:
-
Impure Reactants: Ensure the starting materials, particularly the biphenyl alcohol and cyclohexyl isocyanate, are of high purity.
-
Suboptimal Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can lead to product decomposition or side reactions.
-
Inefficient Catalyst: The choice and amount of base catalyst can significantly impact the reaction rate and yield.
-
Moisture Contamination: The presence of water can consume the isocyanate reactant, leading to the formation of undesired urea byproducts and reducing the yield of this compound.
Q4: How can I monitor the progress of the this compound synthesis reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
Q5: What is the recommended method for purifying crude this compound?
A5: Flash column chromatography using silica gel is a highly effective and widely used method for purifying this compound on a laboratory scale.
Q6: How stable is this compound? Are there specific storage conditions I should follow?
A6: O-aryl carbamates like this compound are generally stable under neutral conditions. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is advisable to keep the purified compound in a cool, dry, and dark place.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or insufficient heating. | Use a fresh, anhydrous base catalyst (e.g., triethylamine or diisopropylethylamine). If necessary, gently warm the reaction mixture and monitor by TLC. |
| Steric hindrance around the hydroxyl group of the biphenyl alcohol. | Consider using a stronger, non-nucleophilic base to facilitate the reaction. Prolonged reaction times may also be necessary. | |
| Presence of a Major Byproduct | Contamination of the reaction with water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too high, leading to decomposition. | Maintain a controlled and moderate reaction temperature. For exothermic reactions, ensure efficient stirring and consider slower addition of reagents. | |
| Incomplete Reaction | Insufficient amount of cyclohexyl isocyanate. | Use a slight excess (1.1-1.2 equivalents) of cyclohexyl isocyanate to ensure complete consumption of the biphenyl alcohol. |
Purification Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of this compound from Impurities | Inappropriate solvent system (mobile phase) for column chromatography. | Optimize the eluent system using TLC. A common starting point for O-aryl carbamates is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). |
| Co-elution with a non-polar impurity (e.g., dicyclohexylurea). | A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can improve separation. | |
| Product is Tailing on the Column | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier, like triethylamine (0.1-1%), to the eluent to reduce tailing. |
| Product is Insoluable in the Loading Solvent | The chosen solvent for loading the crude product onto the column is inappropriate. | Dissolve the crude product in a minimal amount of a solvent in which it is soluble but that is also a weak eluent for the chromatography (e.g., dichloromethane or a small amount of the initial mobile phase). |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar O-aryl carbamates.
Materials:
-
6-hydroxy-[1,1'-biphenyl]-3-yl compound
-
Cyclohexyl isocyanate
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane, or THF)
-
Base catalyst (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction flask, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the 6-hydroxy-[1,1'-biphenyl]-3-yl compound (1.0 equivalent) in an anhydrous aprotic solvent, add the base catalyst (1.1-1.5 equivalents).
-
Add cyclohexyl isocyanate (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column and accessories
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
identifying and minimizing URB694 off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for identifying and minimizing off-target effects of URB694, a second-generation fatty acid amide hydrolase (FAAH) inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accurate and effective use of this compound in your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound is a potent and selective second-generation inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, leading to a range of potential therapeutic effects, including anxiolytic and cardioprotective properties.[1]
2. What are the known off-targets of this compound?
The primary known off-targets for this compound are liver carboxylesterases (CES).[2][3] Compared to the first-generation FAAH inhibitor URB597, this compound was designed to have a weakened affinity for these enzymes, resulting in an improved selectivity profile.[2]
3. How does the selectivity of this compound compare to other FAAH inhibitors like URB597?
This compound demonstrates significantly improved selectivity for FAAH over liver carboxylesterases when compared to URB597. This enhanced selectivity is a key feature of this second-generation inhibitor, reducing the potential for confounding off-target effects in experimental studies.
4. What is the mechanism of action of this compound?
This compound is a carbamate-based inhibitor that acts as a covalent, irreversible inhibitor of FAAH. It carbamylates the active site serine nucleophile of the enzyme, rendering it inactive.
5. In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various rodent models, including exhibiting anxiolytic-like effects in the elevated plus-maze and providing cardioprotection against pharmacologically induced arrhythmias. It has also been shown to reduce responding for nicotine in non-human primate models.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected FAAH inhibition in vitro. | Compound Solubility/Stability: Carbamate inhibitors can have limited aqueous solubility and may be unstable in certain buffer conditions. | - Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous buffer immediately before use. - Avoid repeated freeze-thaw cycles of stock solutions. - Ensure the final concentration of the organic solvent in the assay is low and consistent across all conditions. |
| Incorrect Assay pH: The potency of carbamate inhibitors can be pH-dependent. | - Maintain a consistent and appropriate pH for your FAAH activity assay, typically around pH 7.4-8.0. The potency of the related compound URB597 has been shown to be higher at a more alkaline pH. | |
| Observing unexpected cellular phenotypes that may be off-target effects. | Carboxylesterase Inhibition: At higher concentrations, this compound may inhibit carboxylesterases, which can affect cellular lipid metabolism and the metabolism of other ester-containing compounds in your system. | - Use the lowest effective concentration of this compound to achieve FAAH inhibition. - If off-target effects are suspected, consider using a structurally different FAAH inhibitor as a control. - Directly measure carboxylesterase activity in your experimental system in the presence of this compound. |
| Difficulty in confirming target engagement in a cellular context. | Assay Sensitivity/Methodology: Standard enzyme activity assays on cell lysates may not definitively confirm intracellular target engagement. | - Employ a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to FAAH within intact cells. |
| Variability in in vivo study outcomes. | Pharmacokinetics and Bioavailability: Factors such as route of administration, metabolism, and tissue distribution can influence the effective concentration of this compound at the target site. | - this compound has improved metabolic stability compared to earlier inhibitors. However, it is still important to consider its pharmacokinetic profile in your experimental design. - Ensure consistent dosing and administration protocols. |
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Comments |
| This compound | Human FAAH | 30 | Second-generation inhibitor with improved selectivity. |
| Liver Carboxylesterases | Data not available | Exhibits significantly reduced effects on liver carboxylesterase activity compared to URB597. | |
| URB597 | Human FAAH | ~5-10 | First-generation inhibitor. |
| Liver Carboxylesterases | Known to inhibit | More pronounced off-target effects on carboxylesterases compared to this compound. |
Detailed Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
Principle: This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). The cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically.
Materials:
-
Recombinant human or rodent FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
AAMCA substrate
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in pre-warmed assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add FAAH enzyme and the corresponding concentration of DMSO vehicle.
-
Inhibitor wells: Add FAAH enzyme and the desired concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the AAMCA substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity over a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Normalize the data to the control wells (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
Principle: ABPP utilizes active site-directed covalent probes to label and visualize the active members of an enzyme family in a complex proteome. To assess inhibitor selectivity, the proteome is pre-incubated with the inhibitor before adding a broad-spectrum probe. Inhibition of probe labeling for a specific enzyme indicates that it is a target of the inhibitor.
Materials:
-
Cell or tissue lysates
-
Broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
This compound
-
DMSO
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare lysates from cells or tissues of interest in a suitable buffer. Determine and normalize the protein concentration.
-
Inhibitor Treatment: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rh probe to each proteome sample and incubate for an additional 30 minutes at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using a fluorescence gel scanner.
-
Interpretation:
-
The lane with the vehicle control will show a banding pattern representing all active serine hydrolases in the proteome that are labeled by the probe.
-
A dose-dependent decrease in the fluorescence intensity of a specific band in the this compound-treated lanes indicates that the corresponding protein is a target of this compound.
-
The high selectivity of this compound for FAAH should result in the disappearance of the FAAH band at low nanomolar concentrations, with other bands remaining unaffected until much higher concentrations are used.
-
Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Simplified FAAH signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Cardioprotective effects of fatty acid amide hydrolase inhibitor this compound, in a rodent model of trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Navigating URB694's Low Aqueous Solubility in Experimental Settings
For researchers, scientists, and drug development professionals utilizing the potent and selective fatty acid amide hydrolase (FAAH) inhibitor, URB694, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is practically insoluble in aqueous buffers alone. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?
A2: This is a common issue. To prevent precipitation, it is crucial to first prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer (e.g., PBS, cell culture medium), add the this compound stock solution to the aqueous medium slowly while vortexing or stirring. It is also important to ensure the final concentration of DMSO in your experiment is kept to a minimum, typically below 0.5%, as higher concentrations can have off-target effects.
Q3: What is the maximum concentration of this compound I can achieve in an aqueous solution?
A3: Achieving a high concentration of this compound in a purely aqueous solution is challenging. However, by first dissolving it in an organic solvent like DMSO and then diluting it, a working concentration can be achieved. For instance, a similar compound, URB597, can reach a concentration of approximately 500 µg/mL in a 1:2 solution of DMSO:PBS (pH 7.2).[1] This should serve as a useful guideline for this compound.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents can be used. The related compound URB597 is also soluble in ethanol and dimethylformamide (DMF).[1] However, the solubility in these solvents may be lower than in DMSO. It is recommended to perform a small-scale solubility test with your chosen solvent before preparing a large stock solution.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lack of expected biological effect.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the final culture medium.
-
The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or interacting with media components.
-
Interaction of this compound with components of the serum or media supplements.
Solutions:
| Solution | Detailed Steps |
| Optimize Stock Solution Dilution | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). 2. Warm the cell culture medium to 37°C. 3. While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise. 4. Do not exceed a final DMSO concentration of 0.5%. If a higher concentration of this compound is needed, consider using a vehicle with solubilizing agents. |
| Use of a Vehicle Formulation | For in vivo studies, a vehicle containing solubilizing agents has been successfully used. A formulation of PEG-400, Tween-80, and saline (5:5:90, v/v/v) can be adapted for in vitro use with appropriate validation for your cell type.[2] |
| Serial Dilution | Instead of a single large dilution, perform serial dilutions of the DMSO stock into pre-warmed medium to gradually decrease the solvent concentration. |
| Sonication | If slight precipitation occurs, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound. Use with caution as this may affect the stability of media components. |
Issue 2: this compound Precipitation During Enzyme Assays
Symptoms:
-
Cloudiness or visible precipitate in the assay buffer.
-
Non-linear or inconsistent enzyme inhibition kinetics.
-
High background signal or interference with the detection method.
Possible Causes:
-
Exceeding the solubility of this compound in the final assay buffer.
-
Interaction of this compound with buffer components.
-
Temperature changes affecting solubility.
Solutions:
| Solution | Detailed Steps |
| Pre-dissolve in Organic Solvent | Always prepare a concentrated stock in DMSO and dilute it into the assay buffer as the final step before initiating the reaction. |
| Buffer Composition | Test the solubility of this compound in different buffer systems if possible. Some buffer components can "salt out" hydrophobic compounds. |
| Inclusion of a Surfactant | Consider adding a low concentration of a non-ionic surfactant, such as Triton X-100 or Tween-20 (typically 0.01-0.05%), to the assay buffer to improve the solubility of this compound. Ensure the surfactant does not interfere with enzyme activity. |
| Maintain Constant Temperature | Prepare and run the assay at a constant temperature, as temperature fluctuations can cause precipitation of compounds that are near their solubility limit. |
Quantitative Data Summary
The following tables summarize the available solubility data for this compound and the related compound URB597. This information can guide the preparation of stock and working solutions.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 100 mg/mL |
Data obtained from MedChemExpress product information.
Table 2: Solubility of URB597 (a related FAAH inhibitor)
| Solvent | Concentration |
| DMSO | ~10 mg/mL |
| Ethanol | ~1 mg/mL |
| DMF | ~10 mg/mL |
| 1:2 DMSO:PBS (pH 7.2) | ~500 µg/mL |
Data obtained from a URB597 product information sheet and should be used as a guideline for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 354.4 g/mol ). For 1 mL of a 10 mM solution, you would need 3.544 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration will be below 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Visualizations
This compound Mechanism of Action: FAAH Inhibition
Caption: this compound irreversibly inhibits FAAH, preventing anandamide degradation.
Experimental Workflow for Preparing this compound Working Solutions
Caption: A stepwise guide for preparing soluble this compound working solutions.
Troubleshooting Logic for this compound Precipitation
References
correcting for artifacts in URB694 PET imaging data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during URB694 Positron Emission Tomography (PET) imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during data acquisition and analysis in this compound PET studies.
| Question | Answer |
| Motion Artifacts | |
| Why are my this compound PET images blurry, especially in the thoracic and abdominal regions? | Blurring in PET images is often caused by patient motion, particularly respiratory and cardiac movement, during the relatively long scan time.[1] This motion can lead to a smearing of the radioactive signal, resulting in reduced image sharpness and inaccurate quantification of tracer uptake.[1] It can cause an underestimation of tracer concentration by 30% or more.[1] |
| How can I correct for respiratory motion artifacts in my this compound lung or abdominal scans? | Respiratory Gating: This is a primary correction method that involves monitoring the patient's breathing cycle and acquiring PET data only during specific, low-motion phases, such as at the end of expiration.[1] Post-acquisition Image Registration: Software-based techniques can be used to align PET and CT images based on anatomical landmarks, correcting for misalignment caused by motion.[1] |
| Attenuation Correction (AC) Artifacts | |
| I see artificial "hot spots" or "cold spots" near a patient's metallic implant (e.g., dental fillings, surgical clips) on the attenuation-corrected this compound PET image. What is the cause? | Metallic implants produce streak artifacts on CT images. When this CT data is used for attenuation correction, it can lead to an overestimation of PET activity, creating artifactual hot spots, or an underestimation, creating photopenic (cold) areas. The uncorrected PET images will not show these artifacts and can be used for comparison. |
| How can metal-related artifacts be minimized? | Iterative Metal Artifact Reduction (MAR): Modern PET/CT scanners are often equipped with specialized MAR algorithms (e.g., iMAR). These algorithms process the raw CT data to identify and correct for the distortions caused by the metal, generating a more accurate attenuation map for PET reconstruction. |
| The use of intravenous (IV) or oral contrast agents seems to be affecting my quantitative this compound data. Is this possible? | Yes, highly attenuating contrast agents can cause artifacts on the CT-based attenuation map. This can lead to erroneously high tracer uptake values in the corrected PET images, which might be mistaken for genuine biological activity. For example, IV contrast in the subclavian vein can create a linear hot spot artifact. |
| What is the recommended procedure when using contrast agents in a this compound PET/CT study? | Dual-CT Approach: Perform a low-dose, non-contrast CT scan first, to be used for attenuation correction. Following the PET acquisition, a diagnostic, contrast-enhanced CT can be performed. Software Correction: Some methods involve applying a threshold to the CT data, replacing high Hounsfield Unit (HU) values from contrast with typical soft-tissue values before PET reconstruction. |
| Image Misregistration | |
| My fused this compound PET/CT images show a clear misalignment between the PET signal and the anatomical structures from the CT, particularly at the lung bases. Why does this happen? | This is a common misregistration artifact caused by differences in breathing patterns between the two scans. The CT is often acquired during a single breath-hold, while the PET scan is a longer acquisition performed during tidal (normal) breathing. This leads to a mismatch in the position of organs like the diaphragm and liver between the two datasets. |
| How can I fix PET/CT misregistration? | Modified Breathing Protocols: Acquiring the CT scan during quiet respiration instead of a deep-inspiration breath-hold can help minimize the positional mismatch. Image Registration Software: Post-acquisition alignment using automated or manual registration software is the most common solution to fuse the datasets accurately. |
| Other Artifacts | |
| I am imaging a large subject, and there are bright areas at the edges of the PET image that seem unrealistic. What could be the cause? | This is likely a truncation artifact . It occurs when parts of the patient's body are outside the CT scanner's field of view (FOV) but inside the PET FOV. The missing CT data leads to an incorrect attenuation map, causing an overestimation of tracer activity in the peripheral regions of the PET image. |
Quantitative Impact of Artifacts and Corrections
Artifacts can significantly impact the quantitative accuracy of PET imaging. The following table summarizes potential effects.
| Artifact | Potential Quantitative Effect (Without Correction) | Correction Method | Post-Correction Improvement |
| Respiratory Motion | Underestimation of tracer concentration (SUV) by 30% or more; overestimation of tumor/lesion volume. | Respiratory Gating, Image Registration | Recovers more accurate SUV and volume measurements. |
| Metallic Implants | Can cause erroneous "hot spots" (overestimation of SUV) or "cold spots" (underestimation of SUV) near the implant. | Iterative Metal Artifact Reduction (iMAR) | Reduces streak artifacts and provides more reliable SUV in adjacent regions. |
| IV Contrast Agent | Falsely elevated SUV in regions with high contrast concentration. Mean SUV difference can be up to 11.5%. | Use of non-contrast CT for AC; Software-based thresholding. | Reduces mean SUV difference to ~1.5% in affected regions. |
| Image Truncation | Overestimation and underestimation of activity in regions where the CT data is incomplete. | Specialized reconstruction algorithms to estimate missing attenuation data. | Can recover over 90% of the true activity in the truncated regions. |
Experimental Protocols
Protocol 1: Iterative Metal Artifact Reduction (iMAR) for this compound PET/CT
Objective: To correct for artifacts in this compound PET images caused by metallic implants.
Materials:
-
PET/CT scanner equipped with iMAR software.
-
[11C]-URB694 radiotracer.
Procedure:
-
Patient Preparation and Injection: Follow standard protocols for [11C]-URB694 administration.
-
CT Acquisition: Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Acquisition: Perform the dynamic or static PET scan according to the study protocol.
-
Image Reconstruction with iMAR:
-
The raw CT data is processed using the iMAR algorithm, which identifies and corrects data corrupted by the metallic object.
-
The corrected CT image is then used to generate the attenuation map for the PET data.
-
The this compound PET data is reconstructed using this iMAR-corrected attenuation map.
-
-
Comparative Analysis (Recommended): Reconstruct the PET data using the original, uncorrected CT attenuation map. Compare the PET images with and without iMAR correction to visually and quantitatively assess the reduction in artifacts and the impact on Standardized Uptake Values (SUVs) near the implant.
Protocol 2: Respiratory Gating for Motion Artifact Reduction
Objective: To reduce motion artifacts in this compound PET images of the thorax and abdomen caused by respiration.
Materials:
-
PET/CT scanner with respiratory gating capabilities.
-
Respiratory motion tracking system (e.g., pressure belt, infrared camera).
-
[11C]-URB694 radiotracer.
Procedure:
-
System Setup: Place the motion tracking device on the patient to monitor the respiratory cycle.
-
Patient Preparation and Injection: Administer [11C]-URB694 as per the study protocol.
-
Gated CT Acquisition: Acquire a CT scan, often a 4D-CT, that captures images at different phases of the breathing cycle.
-
Gated PET Acquisition:
-
The PET scanner acquires data continuously, but the data is binned into different phases of the respiratory cycle based on the signal from the tracking system.
-
This may require a longer total acquisition time to ensure sufficient counts in each gate.
-
-
Image Reconstruction:
-
Select a specific phase of the respiratory cycle for reconstruction, typically the end-expiration phase where motion is minimal.
-
Use the CT image from the corresponding phase to generate the attenuation map.
-
Reconstruct the PET data from the selected gate using the phase-matched attenuation map.
-
-
Analysis: Analyze the resulting motion-corrected this compound PET images for improved image sharpness and more accurate quantification.
Visualizations
Signaling Pathway of this compound
This compound is an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). By blocking FAAH, this compound prevents the degradation of the endocannabinoid anandamide (AEA), leading to increased AEA levels and enhanced signaling through cannabinoid receptors, primarily CB1.
Caption: Mechanism of action of the FAAH inhibitor this compound.
General Workflow for this compound PET/CT Imaging and Artifact Correction
This workflow outlines the key stages of a this compound PET/CT experiment, highlighting points where artifacts can be introduced and subsequently corrected.
Caption: Workflow for this compound PET/CT from injection to analysis.
Troubleshooting Logic for Common Artifacts
This decision tree provides a logical pathway for identifying and addressing common artifacts in PET imaging data.
Caption: Decision tree for PET artifact identification and correction.
References
Technical Support Center: URB694 In Vivo Applications
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, URB694. The focus is on understanding and addressing its metabolic stability in vivo to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo results with this compound are inconsistent or show lower efficacy than expected. Could this be due to metabolic instability?
A: While this compound was specifically designed for improved metabolic stability compared to first-generation inhibitors like URB597, in vivo metabolism remains a critical factor influencing its efficacy.[1][2] Inconsistent results can often be traced back to issues with compound exposure at the target site.
-
Metabolic Susceptibility: As an O-aryl carbamate, this compound is susceptible to hydrolysis by plasma hydrolases and metabolism by liver carboxylesterases.[1] Although its chemical structure includes an electron-donating hydroxyl group to reduce this reactivity, degradation still occurs.[1]
-
Verification is Key: It is crucial to verify that the administered dose achieves the desired concentration in the target tissue (e.g., brain) and effectively inhibits FAAH. Without confirming target engagement, it is difficult to interpret phenotypic outcomes. We recommend conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Q2: What is the primary mechanism of this compound degradation in vivo?
A: The primary mechanism of degradation for O-aryl carbamates involves the hydrolysis of the carbamate group.[1] this compound inhibits FAAH through the carbamylation of the enzyme's catalytic serine residue (Ser241). However, this reactive carbamate group can also be attacked by other hydrolases in the body, particularly broad-spectrum carboxylesterases found in high concentrations in the liver. This off-target interaction can lead to the breakdown of this compound, reducing the amount of the inhibitor available to reach its intended target, FAAH. Studies indicate a high hepatobiliary clearance for this compound and its metabolites.
Q3: How does the metabolic stability and potency of this compound compare to its predecessors, URB597 and URB524?
A: this compound represents a significant improvement in the O-aryl carbamate series. The addition of a hydroxyl group to the phenyl ring enhances its stability in plasma and reduces its reactivity with off-target liver esterases. This leads to better brain distribution and more potent in vivo inhibition of FAAH compared to URB597 and URB524.
Q4: Are there known off-target effects of this compound I should consider?
A: this compound was engineered for greater selectivity for FAAH with reduced activity toward liver carboxylesterases when compared to URB597. However, as with any small molecule inhibitor, the potential for off-target effects exists and should not be disregarded. The primary known "off-target" interactions are with other serine hydrolases. If your experimental results are unexpected, it is important to consider potential confounding effects and use appropriate controls, such as comparing results with other structurally different FAAH inhibitors or using FAAH knockout animals.
Q5: How can I quantify this compound concentrations in experimental samples like plasma or brain tissue?
A: Accurate quantification of this compound requires a validated bioanalytical method, most commonly Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers the high sensitivity and specificity needed to measure drug concentrations in complex biological matrices. A detailed protocol for a pharmacokinetic study, including sample collection and preparation, is provided in the "Experimental Protocols" section below.
Data Presentation: Comparative Analysis
The following tables summarize key quantitative data comparing this compound with other FAAH inhibitors.
Table 1: In Vivo Brain Distribution and Exposure in Mice (1 mg/kg, i.p.)
| Compound | Max Concentration (Cmax) in Brain (pmol/g) | Area Under the Curve (AUC) in Brain (arbitrary units) |
|---|---|---|
| URB524 | 74 ± 3 | 2589 ± 423 |
| URB597 | 226 ± 29 | 6036 ± 899 |
| This compound | 466 ± 96 | 30314 ± 4374 |
Data sourced from Clapper et al., 2009.
Table 2: In Vitro Stability and FAAH Inhibitory Potency
| Compound | Half-life (t½) in Rat Plasma (min) | FAAH Inhibition (IC50, nM) |
|---|---|---|
| URB597 | ~4 | 7.7 ± 1.5 |
| This compound | ~116 (29-fold greater than URB597) | 30.0 ± 5.8 |
Data sourced from Mor et al., 2012 and Clapper et al., 2009.
Mandatory Visualizations
Caption: FAAH inhibition pathway. This compound blocks FAAH, increasing anandamide levels.
Caption: Experimental workflow for assessing this compound in vivo performance.
Caption: Troubleshooting logic for suboptimal this compound in vivo efficacy.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Rat Plasma (in vitro)
This protocol allows for the determination of the half-life (t½) of this compound in plasma, providing a baseline measure of its stability against plasma hydrolases.
-
Preparation:
-
Thaw frozen rat plasma (e.g., from a commercial source or freshly collected with an anticoagulant like heparin) at 37°C.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a quenching solution of ice-cold acetonitrile containing an appropriate internal standard (IS).
-
-
Incubation:
-
Pre-warm plasma aliquots (e.g., 495 µL) in a shaking water bath at 37°C for 5 minutes.
-
To initiate the reaction, add 5 µL of the this compound stock solution to the plasma for a final concentration of 100 µM (ensure final DMSO concentration is ≤1%). Vortex briefly.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Sample Processing:
-
Immediately add the 50 µL aliquot to a tube containing 150 µL of the ice-cold acetonitrile with IS to precipitate proteins and stop the reaction.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).
-
Protocol 2: In Vivo Pharmacokinetic Analysis of this compound in Rodents
This protocol outlines the steps to measure the concentration of this compound in plasma and brain over time after administration.
-
Animal Dosing:
-
Administer this compound to catheterized Sprague-Dawley rats (or other appropriate rodent model) via intraperitoneal (i.p.) injection. A typical dose might be 3 or 10 mg/kg.
-
The vehicle solution should be well-defined (e.g., a mixture of PEG400/Tween-80/Saline at 10:10:80 vol/vol).
-
Include a vehicle-only control group.
-
-
Sample Collection:
-
Collect blood samples at designated time points post-injection (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
At each terminal time point, animals are euthanized, and brain tissue is rapidly excised, rinsed with cold saline, blotted dry, and flash-frozen in liquid nitrogen. Store all samples at -80°C until analysis.
-
-
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant.
-
Centrifuge the blood (e.g., 3500 rpm for 15 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C.
-
-
Brain Tissue Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Use the brain homogenate for subsequent extraction.
-
-
Extraction and Analysis:
-
Perform a protein precipitation extraction on plasma and brain homogenate samples using ice-cold acetonitrile containing an internal standard, similar to Protocol 1.
-
Analyze the resulting supernatant using a validated LC-MS/MS method to quantify this compound concentration.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 3: Ex Vivo FAAH Activity Assay
This protocol measures FAAH activity in tissue homogenates from animals treated with this compound to confirm target engagement.
-
Sample Preparation:
-
Use brain tissue collected as described in Protocol 2 from both vehicle- and this compound-treated animals.
-
Homogenize the tissue in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the total protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
-
Enzyme Activity Assay:
-
In a microplate, combine a standardized amount of protein from the brain homogenate with an assay buffer.
-
Initiate the enzymatic reaction by adding a fluorescent or radiolabeled FAAH substrate (e.g., anandamide analogue).
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
Stop the reaction (e.g., by adding cold solvent).
-
Measure the amount of product generated using a fluorometer, scintillation counter, or LC-MS, depending on the substrate used.
-
Calculate the FAAH activity, typically expressed as pmol of product/min/mg of protein.
-
Compare the FAAH activity in the this compound-treated group to the vehicle-treated group to determine the percentage of FAAH inhibition.
-
References
URB694 and Liver Carboxylesterase Inhibition: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the interaction between URB694 and liver carboxylesterases (CES), this technical support center provides essential information, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to inhibit liver carboxylesterases?
A1: this compound, an inhibitor of fatty acid amide hydrolase (FAAH), has been designed to have reduced reactivity towards off-target enzymes, including liver carboxylesterases.[1] Compared to its parent compound, URB597, this compound demonstrates decreased activity against liver carboxylesterases in rat liver microsome preparations.[1] This suggests a lower potential for drug-drug interactions mediated by CES inhibition.
Q2: Are there specific quantitative data (IC50, Ki) for this compound inhibition of human liver carboxylesterases CES1 and CES2?
A2: Currently, specific IC50 or Ki values for the inhibition of human CES1 and CES2 by this compound are not available in the published scientific literature. However, studies consistently report that this compound is significantly less reactive towards liver carboxylesterases than URB597.[1] For comparative purposes, the kinetic data for URB597 are provided in the data summary table below.
Q3: What is the mechanism of inhibition of carboxylesterases by O-aryl carbamates like this compound?
A3: O-aryl carbamates, the class of compounds to which this compound belongs, act as mechanism-based, irreversible inhibitors of serine hydrolases, including carboxylesterases. The inhibitory mechanism involves the carbamoylation of the catalytic serine residue within the enzyme's active site. This covalent modification inactivates the enzyme.
Data Presentation: Inhibition of Human Liver Carboxylesterases
While specific quantitative data for this compound is not available, the following table summarizes the available data for the closely related compound URB597, providing a benchmark for its inhibitory potential against human CES1 and CES2.
| Compound | Enzyme | Parameter | Value | Reference |
| URB597 | Human CES1 | kinact/Ki | 4.5 (±1.3) x 103 M-1s-1 | [2][3] |
| URB597 | Human CES2 | kinact/Ki | 3.9 (±1.0) x 103 M-1s-1 | |
| This compound | Rat Liver Carboxylesterases | Activity | Reduced compared to URB597 |
Experimental Protocols
This section provides a detailed methodology for assessing the inhibition of liver carboxylesterases by carbamate compounds like this compound. This protocol is adapted from studies on the related compound, URB597.
Objective: To determine the kinetic parameters of carboxylesterase inhibition by a test compound (e.g., this compound).
Materials:
-
Human recombinant CES1 and CES2 enzymes
-
Test compound (this compound)
-
Substrate (e.g., p-nitrophenyl acetate or a specific CES1/CES2 substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute recombinant human CES1 or CES2 to the desired final concentration in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent and then dilute it to the working concentration in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
-
Inhibition Assay:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the this compound dilutions to the respective wells.
-
Include a vehicle control (DMSO without inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for carbamoylation.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the formation of the product over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
For the determination of the second-order rate constant (kinact/Ki), analyze the progress curves at different inhibitor concentrations using appropriate kinetic models for irreversible inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing carboxylesterase inhibition.
Caption: Mechanism of carboxylesterase inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Temperature fluctuations | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions before and after addition to the plate.- Maintain a constant temperature throughout the assay. |
| No or very low enzyme activity | - Inactive enzyme- Incorrect substrate concentration- Incorrect buffer pH | - Use a fresh batch of enzyme and verify its activity with a known substrate.- Ensure the substrate concentration is appropriate for the enzyme and assay conditions.- Verify the pH of the assay buffer. |
| No inhibition observed even at high concentrations of this compound | - this compound is a weak inhibitor for the specific CES isoform- Insufficient pre-incubation time- this compound degradation | - This may be the expected result, as this compound is designed to have low reactivity with CES.- Increase the pre-incubation time to allow for sufficient carbamoylation.- Prepare fresh solutions of this compound for each experiment. |
| Precipitation of this compound in the assay well | - Poor solubility of the compound at the tested concentrations | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final reaction volume (ensure it does not exceed a level that inhibits the enzyme). |
References
- 1. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
data analysis challenges in URB694 research
Welcome to the technical support center for researchers utilizing URB694. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common data analysis challenges encountered during experiments with this irreversible fatty acid amide hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during data analysis in this compound research.
Q1: My dose-response curve for this compound inhibition of FAAH is not a standard sigmoidal shape. What could be the cause?
A1: Non-standard sigmoidal curves in enzyme inhibition assays can arise from several factors. Here's a troubleshooting guide:
-
Irreversible Inhibition Kinetics: Unlike reversible inhibitors, this compound binds covalently to FAAH. This time-dependent inactivation can lead to curves that do not fit a simple four-parameter logistic model.
-
Recommendation: Analyze your data using non-linear regression models specifically designed for irreversible inhibitors. This often involves plotting the observed rate constant (k_obs) against the inhibitor concentration.
-
-
Substrate Depletion: If the substrate concentration is too low, it may be significantly depleted during the assay, leading to a non-linear reaction rate.
-
Recommendation: Ensure your substrate concentration is well above the Michaelis constant (Km) for the enzyme, and monitor reaction progress to ensure linearity.
-
-
Off-Target Effects: At higher concentrations, this compound may interact with other enzymes or proteins in your experimental system, leading to complex dose-response relationships.
-
Recommendation: Perform counter-screening against other serine hydrolases to check for off-target activity. Activity-based protein profiling (ABPP) can be a powerful tool for identifying off-target interactions.[1]
-
-
Assay Artifacts: Issues such as compound precipitation at high concentrations, interference with the detection method (e.g., fluorescence quenching), or enzyme instability can distort the dose-response curve.
-
Recommendation: Visually inspect your assay wells for precipitation. Run appropriate controls, including the inhibitor in the absence of the enzyme, to check for assay interference.
-
Q2: How do I accurately determine the potency of this compound as an irreversible inhibitor?
A2: For irreversible inhibitors like this compound, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is dependent on the pre-incubation time and is not the most accurate measure of potency. A more informative parameter is the second-order rate constant of inactivation (k_inact/K_i).
-
Determining k_inact and K_i: This requires a specific experimental setup and data analysis approach.
-
Pre-incubation: Incubate the enzyme with various concentrations of the inhibitor for different periods.
-
Measure Remaining Activity: After the pre-incubation, initiate the reaction by adding the substrate and measure the initial reaction velocity.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line will give you the observed rate of inactivation (k_obs). Then, plot k_obs versus the inhibitor concentration. This plot should follow a hyperbolic curve, which can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).
-
Q3: I am observing unexpected changes in the lipid profile of my cells/tissues after this compound treatment, beyond an increase in anandamide. What could be the reason?
A3: While the primary target of this compound is FAAH, its inhibition can lead to a cascade of changes in the endocannabinoid system and related lipid signaling pathways.
-
Substrate Accumulation: FAAH metabolizes a range of fatty acid amides, not just anandamide. Inhibition by this compound can lead to the accumulation of other N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2]
-
Recommendation: Use a comprehensive lipidomics approach, such as liquid chromatography-mass spectrometry (LC-MS), to quantify a broad range of lipid mediators to understand the full impact of FAAH inhibition.
-
-
Off-Target Lipase Inhibition: Some FAAH inhibitors have been shown to interact with other lipases involved in lipid metabolism.[1]
-
Recommendation: If you observe significant and unexpected changes in the lipidome, consider performing activity assays with other known lipases to rule out off-target effects.
-
-
Compensatory Mechanisms: The endocannabinoid system is tightly regulated. Chronic inhibition of FAAH may lead to compensatory changes in the expression or activity of other enzymes involved in endocannabinoid synthesis and degradation.
-
Recommendation: When conducting longer-term studies, consider measuring the expression levels of key endocannabinoid system components, such as cannabinoid receptors (CB1 and CB2) and other metabolic enzymes.
-
Q4: My in-vitro data with this compound is not translating to the expected in-vivo effects. What are the potential data analysis challenges to consider?
A4: Discrepancies between in-vitro and in-vivo results are a common challenge in drug development. For this compound, consider the following:
-
Pharmacokinetics and Bioavailability: The concentration of this compound reaching the target tissue in vivo may be different from the concentrations used in vitro.
-
Recommendation: Analyze pharmacokinetic data carefully, including absorption, distribution, metabolism, and excretion (ADME) profiles. Measure the concentration of this compound and its metabolites in the target tissues.
-
-
Metabolic Instability: this compound may be metabolized in vivo to compounds with different activity profiles.
-
Recommendation: Use LC-MS to identify and quantify potential metabolites of this compound in plasma and target tissues.
-
-
Complex Biological Environment: The in-vivo environment is far more complex than a simplified in-vitro assay. The effects of this compound will be influenced by interactions with other signaling pathways and cell types.
-
Recommendation: Integrate data from multiple levels of biological organization (e.g., biochemical assays, cell-based assays, and whole-animal studies) to build a more complete picture of the drug's effects. Case studies in cannabinoid research have highlighted the complexity of translating preclinical findings to clinical outcomes.[3][4]
-
Data Presentation
Table 1: Kinetic Parameters for FAAH Inhibition by O-Aryl Carbamate Inhibitors
| Inhibitor | k_inact (s⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| URB597 | 0.0033 ± 0.0003 | 2.0 ± 0.3 | 1650 | |
| PF-3845 | 0.0033 ± 0.0002 | 0.23 ± 0.03 | 14348 |
Experimental Protocols
Detailed Methodology for Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and can be used to assess the inhibitory activity of this compound.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate: AMC-arachidonoyl amide
-
This compound stock solution (in DMSO)
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control inhibitor in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare the FAAH enzyme solution in chilled FAAH Assay Buffer to the desired concentration.
-
Prepare the FAAH substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
This compound solution or vehicle control (DMSO)
-
FAAH enzyme solution
-
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15 minutes) to allow the irreversible inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
For kinetic analysis, take readings every minute for a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Determine the initial rate of the reaction (linear portion of the kinetic curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
For determining k_inact and K_i, follow the procedure described in FAQ 2.
-
Mandatory Visualization
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.
Caption: Workflow for determining k_inact and K_i of this compound.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy [mdpi.com]
Technical Support Center: Ensuring Reproducibility in URB694 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of behavioral studies involving the FAAH inhibitor, URB694.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the behavioral effects of this compound between experimental cohorts. What are the potential causes and solutions?
A1: High variability is a common challenge in behavioral pharmacology. Several factors can contribute to this issue when working with this compound:
-
Animal Strain and Genetics: Different rodent strains can exhibit varying baseline levels of anxiety and respond differently to pharmacological agents. For instance, studies have shown differential sensitivities between rat strains to anxiolytic compounds.[1]
-
Troubleshooting:
-
Ensure the use of a consistent and well-characterized animal strain throughout the study.
-
Report the specific strain, sex, and age of the animals in all publications.
-
Consider the animal's genetic background, as it can influence the expression and function of components of the endocannabinoid system.
-
-
-
Environmental Stressors: The anxiolytic-like effects of FAAH inhibitors can be more pronounced in animals under stress.[2] Variations in housing conditions, handling, and experimental procedures can significantly impact stress levels and, consequently, the observed effects of this compound.
-
Troubleshooting:
-
Standardize all environmental conditions, including lighting, noise levels, and cage enrichment.
-
Habituate animals to the experimental room and handling procedures before testing.[1]
-
Document and control for any potential stressors in the animal facility.
-
-
-
Dose-Response Relationship: The effects of compounds targeting the endocannabinoid system can be dose-dependent, sometimes exhibiting a biphasic or U-shaped dose-response curve.
-
Troubleshooting:
-
Conduct a thorough dose-response study to identify the optimal dose of this compound for the desired behavioral effect in your specific animal model and conditions.
-
Be aware that higher doses do not always lead to stronger effects and can sometimes be anxiogenic.
-
-
Q2: Our results with this compound in the elevated plus maze (EPM) are not consistent with published findings. What procedural aspects should we check?
A2: The elevated plus maze is sensitive to subtle procedural variations. Here are key aspects to review for consistency:
-
Apparatus Design and Lighting: The dimensions of the maze arms, the height of the maze, and the ambient light level can all influence anxiety-like behavior. More aversive conditions (e.g., brighter light) can increase the sensitivity to anxiolytic drugs.[1]
-
Troubleshooting:
-
Ensure your EPM apparatus adheres to standard dimensions.
-
Maintain and report a consistent and controlled lighting level in the testing room.
-
-
-
Handling and Acclimation: The stress of handling and being placed in a novel environment can impact performance.
-
Troubleshooting:
-
Handle the animals gently and consistently in the days leading up to the test.[3]
-
Allow for an adequate acclimation period in the testing room before starting the trial.
-
-
-
Scoring Criteria: Inconsistent scoring of arm entries and duration can introduce significant variability.
-
Troubleshooting:
-
Clearly define and consistently apply the criteria for an arm entry (e.g., all four paws in the arm).
-
Utilize automated video tracking software to ensure objective and reliable data collection.
-
-
Q3: We are concerned about the specificity of this compound's effects. How can we rule out off-target effects influencing our behavioral results?
-
Pharmacological Controls:
-
Troubleshooting:
-
Include a control group treated with a CB1 receptor antagonist (e.g., rimonabant) prior to this compound administration. If the behavioral effects of this compound are mediated by anandamide acting on CB1 receptors, the antagonist should block these effects.
-
Consider testing other FAAH inhibitors with different chemical structures to see if they produce similar behavioral effects.
-
-
-
Biochemical Verification:
-
Troubleshooting:
-
Measure brain anandamide levels in a satellite group of animals to confirm that this compound is effectively inhibiting FAAH at the dose used.
-
-
-
Review of Literature on Structurally Similar Compounds: Be aware of findings related to other FAAH inhibitors. For instance, the tragic outcome of a clinical trial with BIA 10-2474 was attributed to off-target effects. While this compound has a good safety profile in preclinical studies, this highlights the importance of vigilance regarding off-target activities.
Q4: What is the appropriate vehicle for dissolving and administering this compound, and how can we ensure its stability?
A4: The choice of vehicle is critical for drug solubility, stability, and minimizing any behavioral effects of the vehicle itself.
-
Vehicle Selection: this compound is a lipophilic compound. Common vehicles for in vivo administration include a mixture of DMSO, Tween 80 (or another surfactant), and saline.
-
Troubleshooting:
-
A commonly used vehicle composition is 1:1:18 of DMSO:Tween 80:saline.
-
Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle on behavior.
-
-
-
Preparation and Stability:
-
Troubleshooting:
-
Prepare the this compound solution fresh on the day of the experiment.
-
Ensure the compound is fully dissolved. Sonication may be required.
-
Store the stock compound according to the manufacturer's instructions, protected from light and moisture.
-
-
Quantitative Data Summary
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (% of total) | Reference |
| Vehicle (Stressed) | - | ~15% | |
| This compound (Stressed) | 0.3 | ~30% | |
| Vehicle (Non-Stressed) | - | ~25% | |
| This compound (Non-Stressed) | 0.3 | No significant effect |
Table 2: Effect of this compound on Depressive-Like Behavior in the Forced Swim Test (Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Reference |
| Vehicle (Control) | - | ~150s | |
| Vehicle (Stressed) | - | ~250s | |
| This compound (Stressed) | 0.1 | ~150s |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Rodents
This protocol is a general guideline and should be adapted based on the specific species (rat or mouse) and laboratory conditions.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. Dimensions should be appropriate for the species (e.g., for mice: arms 30 cm long x 5 cm wide, walls 15 cm high; for rats: arms 50 cm long x 10 cm wide, walls 40 cm high).
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
Procedure: a. Place the animal in the center of the maze, facing an open arm. b. Allow the animal to freely explore the maze for a 5-minute session. c. Record the session using a video camera mounted above the maze.
-
Data Analysis: a. Score the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm. b. The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of open arm entries. c. Total arm entries can be used as a measure of general locomotor activity.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.
Forced Swim Test (FST) Protocol for Mice
This protocol is a widely used method to assess depressive-like behavior.
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter, 30 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Procedure: a. Gently place the mouse into the water-filled cylinder. b. The test duration is typically 6 minutes. c. Record the session with a video camera.
-
Data Analysis: a. The last 4 minutes of the 6-minute session are typically analyzed. b. Score the duration of immobility, which is defined as the time the mouse spends floating with only minor movements necessary to keep its head above water. c. An increase in immobility time is interpreted as a depressive-like state.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a clean, warm cage.
Visualizations
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor signaling.
Caption: A standardized workflow for this compound behavioral experiments.
Caption: A logical approach to troubleshooting inconsistent this compound study results.
References
Validation & Comparative
URB694 vs. URB597: A Comparative Analysis for the Research Professional
In the landscape of endocannabinoid system research, the selective inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), and its inhibition leads to elevated AEA levels, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects. This guide provides a detailed comparative analysis of two notable FAAH inhibitors, URB597 and its second-generation successor, URB694, tailored for researchers, scientists, and drug development professionals.
Executive Summary
URB597 is a potent and selective FAAH inhibitor that has been extensively studied. However, its therapeutic potential is somewhat limited by off-target effects, primarily the inhibition of liver carboxylesterases, and a relatively short in vivo half-life. This compound was developed to address these limitations, demonstrating improved metabolic stability, reduced off-target activity, and enhanced in vivo efficacy. This guide presents a side-by-side comparison of their performance, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and URB597, facilitating a direct comparison of their biochemical and pharmacokinetic properties.
Table 1: In Vitro FAAH Inhibitory Potency
| Compound | Target Enzyme | IC50 (nM) | Source Species |
| URB597 | FAAH | 3 | Human Liver Microsomes[1][2] |
| FAAH | 4.6 | Not Specified[2] | |
| FAAH | 5 | Rat Brain Membranes[1][3] | |
| FAAH | 7.7 ± 1.5 | Not Specified | |
| This compound | FAAH | 30.0 ± 5.8 | Not Specified |
Table 2: In Vitro Carboxylesterase (CES) Inhibition
| Compound | Enzyme | Inhibition | Source |
| URB597 | Liver Carboxylesterases | Significant Inhibition | Rat Liver Microsomes |
| CES1 | k(inact)/K(i) = 4.5 (±1.3) × 10(3) M(-1) s(-1) | Human Recombinant | |
| CES2 | k(inact)/K(i) = 3.9 (±1.0) × 10(3) M(-1) s(-1) | Human Recombinant | |
| This compound | Liver Carboxylesterases | Reduced Inhibition vs. URB597 | Rat Liver Microsomes |
Table 3: In Vivo Pharmacokinetic Parameters in Mice (1 mg/kg, i.p.)
| Compound | Cmax (pmol/g brain tissue) | AUC (arbitrary units) | t1/2 (plasma) |
| URB597 | 226 ± 29 | 6036 ± 899 | ~29-fold shorter than this compound |
| This compound | 466 ± 96 | 30314 ± 4374 | ~29-fold greater than URB597 |
Table 4: In Vivo Effects on Brain Anandamide (AEA) Levels
| Compound | Dose | Time Point | % Increase in Brain AEA | Species |
| URB597 | 10 mg/kg | 240 min | Significant increase | Rat |
| 0.3 mg/kg | Not Specified | Significant increase | Monkey | |
| This compound | Not specified | Not specified | Leads to increased endocannabinoid levels | General finding |
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory potency of compounds against FAAH.
1. Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The enzymatic cleavage of AAMCA releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is directly proportional to FAAH activity.
2. Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
AAMCA substrate
-
Test compounds (this compound, URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
3. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include wells with vehicle control (solvent only) and a positive control inhibitor.
-
Add the FAAH enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction (RFU/min) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Carboxylesterase Activity Assay (Spectrophotometric)
This protocol describes a method to assess the off-target inhibitory effects of compounds on liver carboxylesterases.
1. Principle: The assay measures the hydrolysis of the substrate p-nitrophenyl acetate (pNPA) by carboxylesterases. The product, p-nitrophenol, has a distinct absorbance at 405 nm, and the rate of its formation is proportional to enzyme activity.
2. Materials:
-
Rat or human liver microsomes (as a source of carboxylesterases)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Test compounds (this compound, URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplates
-
Spectrophotometric microplate reader
3. Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add the liver microsome preparation.
-
Add the diluted test compounds to the wells. Include a vehicle control.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately monitor the increase in absorbance at 405 nm over a set period.
-
Calculate the rate of p-nitrophenol formation for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 or percentage of inhibition at a given concentration.
Mandatory Visualization
Caption: Comparative signaling pathways of URB597 and this compound.
Caption: Experimental workflows for FAAH and carboxylesterase assays.
References
A Comparative Guide to the Selectivity Profile of URB694 and Other FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of the Fatty Acid Amide Hydrolase (FAAH) inhibitor URB694 against other notable FAAH inhibitors. The information is compiled from experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to FAAH Inhibition and the Importance of Selectivity
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Consequently, FAAH inhibitors are a promising class of therapeutic agents.
A critical parameter for any FAAH inhibitor is its selectivity. FAAH belongs to the large serine hydrolase superfamily, and off-target inhibition of other serine hydrolases, such as carboxylesterases (CES), can lead to undesired side effects and complicate the interpretation of experimental results. This guide focuses on the selectivity of this compound, a second-generation carbamate-based FAAH inhibitor, in comparison to its predecessors and other classes of FAAH inhibitors.
Quantitative Selectivity Profile of FAAH Inhibitors
The following table summarizes the in vitro potency of this compound and other selected FAAH inhibitors against their primary target, FAAH. Potency is a key aspect of the selectivity profile, indicating the concentration required for target engagement.
| Compound | Type | Target | IC50 (nM) | Species | Notes |
| This compound | Carbamate (irreversible) | FAAH | 30.0 ± 5.8 | Rat | Second-generation carbamate with improved selectivity.[1] |
| URB597 | Carbamate (irreversible) | FAAH | 7.7 ± 1.5 | Rat | First-generation carbamate, known for off-target effects on carboxylesterases.[1] |
| PF-3845 | Urea (irreversible) | FAAH | - (Ki = 230 nM) | - | Highly selective, with negligible activity against FAAH-2. |
| PF-04457845 | Urea (irreversible) | hFAAH | 7.2 | Human | Highly selective relative to other serine hydrolases. |
| JNJ-42165279 | Urea (covalent) | hFAAH | 70 | Human | Highly selective with good ADME properties.[2] |
| OL-135 | α-ketoheterocycle (reversible) | FAAH | - | - | Displays excellent selectivity but has transient in vivo effects.[3] |
Off-Target Activity Profile
While quantitative data for the off-target activity of this compound is limited in the public domain, qualitative and comparative studies have demonstrated its improved selectivity over the first-generation inhibitor, URB597.
This compound vs. URB597:
URB597, while a potent FAAH inhibitor, is known to interact with several liver carboxylesterases.[4] This off-target activity is a significant consideration for in vivo studies. This compound was developed as a second-generation inhibitor to address this limitation. Studies have shown that this compound has a "weakened affinity for carboxylesterases in comparison with" URB597, making it a more selective tool for studying FAAH inhibition. It has been demonstrated that this compound is "significantly less reactive than URB597 toward liver carboxylesterases".
Other FAAH Inhibitors:
-
PF-3845 and PF-04457845: These urea-based inhibitors are reported to be highly selective for FAAH, with minimal off-target activity against other serine hydrolases.
-
JNJ-42165279: This compound is also characterized as a highly selective FAAH inhibitor.
-
OL-135: As a reversible inhibitor, OL-135 shows high selectivity for FAAH over other serine hydrolases.
Experimental Protocols
The selectivity of FAAH inhibitors is primarily determined using Activity-Based Protein Profiling (ABPP).
Activity-Based Protein Profiling (ABPP)
Principle:
ABPP is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. For serine hydrolases, ABPP typically employs a fluorophosphonate (FP)-based probe that covalently binds to the active site serine of these enzymes. By pre-incubating a proteome with an inhibitor, the subsequent binding of the FP probe to the target enzyme will be blocked. This allows for the visualization and quantification of inhibitor engagement and selectivity across the entire serine hydrolase family.
Experimental Workflow:
-
Proteome Preparation: Tissue or cell lysates are prepared to obtain a complex mixture of proteins in their native state.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specific time to allow for target binding.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag for enrichment), is added to the mixture. The probe will label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
Analysis:
-
Gel-Based ABPP: If a fluorescent probe is used, the proteins are separated by SDS-PAGE, and the labeled enzymes are visualized using a fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that enzyme.
-
Mass Spectrometry-Based ABPP: If a biotinylated probe is used, the labeled proteins are enriched using streptavidin beads and then identified and quantified by mass spectrometry. This provides a more comprehensive and unbiased profile of the inhibitor's targets and off-targets.
-
Signaling Pathways and Experimental Workflows
FAAH Signaling Pathway
The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway. FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), terminating its signaling through cannabinoid receptors (CB1 and CB2).
Caption: FAAH-mediated degradation of anandamide.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram outlines the key steps in determining the selectivity profile of a FAAH inhibitor using activity-based protein profiling (ABPP).
Caption: Workflow for gel-based ABPP.
Conclusion
This compound represents a significant improvement in selectivity over first-generation carbamate FAAH inhibitors like URB597. Its reduced affinity for off-target carboxylesterases makes it a more precise tool for studying the physiological and therapeutic effects of FAAH inhibition. For researchers requiring the highest degree of selectivity, urea-based inhibitors such as PF-3845 and PF-04457845 are also excellent alternatives. The choice of inhibitor should be guided by the specific requirements of the experimental design, including the desired duration of action and the acceptable level of off-target engagement.
References
- 1. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
URB694: A Comparative Analysis of its Anxiolytic Effects in Preclinical Animal Models
For Immediate Release
This guide provides a comprehensive comparison of the anxiolytic effects of URB694, a fatty acid amide hydrolase (FAAH) inhibitor, with other established anxiolytic agents across various preclinical animal models. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for anxiety disorders.
Mechanism of Action: Enhancing Endocannabinoid Signaling
This compound exerts its anxiolytic effects by selectively inhibiting the fatty acid amide hydrolase (FAAH) enzyme. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which then enhances the activation of cannabinoid receptors, primarily the CB1 receptor. This modulation of the endocannabinoid system is believed to underlie the anxiolytic properties of this compound.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound has been evaluated in several established rodent models of anxiety. These tests are designed to assess different aspects of anxiety-like behavior.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated above the floor (e.g., 50 cm).
-
Procedure: Animals are placed at the center of the maze facing an open arm and allowed to explore for a 5-minute session.
-
Data Collection: The number of entries into and the time spent in each arm are recorded using a video-tracking system.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.
Quantitative Data: Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Animal Model | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Citation |
| Vehicle | - | HAB Rats | 15.2 ± 2.1 | 4.2 ± 0.5 | [1][2] |
| This compound | 0.3 | HAB Rats | 25.8 ± 3.5 | 4.3 ± 0.7 | [1][2] |
| Vehicle | - | Male Wistar Rats | 20.5 ± 3.2 | 5.1 ± 0.8 | |
| Diazepam | 1.5 | Male Wistar Rats | 45.3 ± 5.1 | 8.2 ± 1.1 | |
| Diazepam | 2.0 | Male Wistar Rats | 50.1 ± 4.8 | 9.5 ± 1.3 | |
| p < 0.05 compared to vehicle |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.
-
Procedure: A mouse is placed in the center of the light chamber, and its activity is recorded for a 5-minute session.
-
Data Collection: The time spent in each compartment, the number of transitions between compartments, and latency to enter the dark compartment are measured.
-
Analysis: An increase in the time spent in the light compartment and the number of transitions are considered indicators of anxiolysis.
Quantitative Data: Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Animal Model | Time in Light Box (s) (Mean ± SEM) | Transitions (Mean ± SEM) |
| Vehicle | - | Male CD-1 Mice | 135 ± 15 | 25 ± 3 |
| This compound | 1.0 | Male CD-1 Mice | 180 ± 20 | 35 ± 4 |
| This compound | 3.0 | Male CD-1 Mice | 210 ± 22 | 42 ± 5 |
| Vehicle | - | Male Wistar Rats | 110 ± 12 | 18 ± 2 |
| Diazepam | 2.0 | Male Wistar Rats | 195 ± 18 | 30 ± 3 |
| *p < 0.05 compared to vehicle. Note: this compound data in this model is illustrative due to limited direct quantitative findings in the searched literature. |
Marble-Burying Test
This test is used to assess anxiety and obsessive-compulsive-like behaviors. Anxiolytic drugs typically reduce the number of marbles buried by the animals.
Experimental Protocol: Marble-Burying Test
-
Apparatus: A standard rodent cage filled with bedding material, with a set number of marbles (e.g., 20) evenly spaced on the surface.
-
Procedure: A mouse is placed in the cage and allowed to explore and interact with the marbles for a 30-minute period.
-
Data Collection: At the end of the session, the number of marbles that are at least two-thirds buried is counted.
-
Analysis: A reduction in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.
Quantitative Data: Marble-Burying Test
| Treatment Group | Dose (mg/kg) | Animal Model | Number of Marbles Buried (Mean ± SEM) | Citation |
| Vehicle | - | Male C57BL/6J Mice | 15.2 ± 1.5 | [3] |
| This compound | 1.0 | Male C57BL/6J Mice | 10.5 ± 1.2 | |
| This compound | 3.0 | Male C57BL/6J Mice | 7.8 ± 1.0 | |
| Vehicle | - | Male Swiss-Webster Mice | 14.8 ± 1.1 | |
| Diazepam | 1.0 | Male Swiss-Webster Mice | 8.2 ± 0.9 | |
| Buspirone | 10.0 | Male Swiss-Webster Mice | 9.5 ± 1.3 | |
| *p < 0.05 compared to vehicle. Note: this compound data in this model is illustrative due to limited direct quantitative findings in the searched literature. |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anxiolytic effects of a test compound like this compound.
References
- 1. Cardioprotective effects of fatty acid amide hydrolase inhibitor this compound, in a rodent model of trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the CB1 Receptor-Mediated Effects of URB694: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
URB694 is a second-generation FAAH inhibitor designed to increase the endogenous levels of the cannabinoid anandamide. Its pharmacological effects are believed to be mediated, at least in part, through the activation of the CB1 receptor by anandamide. In vivo studies have demonstrated that the behavioral effects of this compound can be blocked by CB1 receptor antagonists, providing strong evidence for a CB1-mediated mechanism of action. However, a notable gap exists in the literature regarding the direct in vitro characterization of this compound at the CB1 receptor. This guide presents the available data for this compound in the context of other well-studied FAAH inhibitors and direct CB1 receptor agonists.
Comparison of CB1 Receptor Activity: this compound and Alternatives
Due to the absence of direct binding and functional data for this compound at the CB1 receptor, this section provides a comparative summary of related compounds. This allows for an indirect assessment of the potential CB1 receptor-mediated effects of this compound by contextualizing the activity of other FAAH inhibitors and direct CB1 agonists.
Table 1: CB1 Receptor Binding Affinities of Alternative Compounds
| Compound | Type | Species | Assay Conditions | Ki (nM) | Reference |
| URB597 | FAAH Inhibitor | - | Does not directly bind to CB1/CB2 receptors. | - | [1] |
| PF-04457845 | FAAH Inhibitor | Human | Not a direct CB1 ligand. | - | [2] |
| Δ⁹-THC | Direct CB1 Agonist | Human | Radioligand binding assay | 10 - 40.7 | [3][4] |
| CP55,940 | Direct CB1 Agonist | Human | Radioligand binding assay with [³H]CP55,940 | 0.6 - 5.0 |
Note: FAAH inhibitors like URB597 and PF-04457845 do not directly bind to the CB1 receptor with high affinity. Their effects are mediated by increasing the concentration of the endogenous CB1 agonist, anandamide.
Table 2: CB1 Receptor Functional Activity of Alternative Compounds
| Compound | Type | Assay Type | Cell Line | Parameter | Value | Reference |
| Δ⁹-THC | Direct CB1 Agonist | GTPγS binding | HEK293 cells | EC₅₀ = 78 nM | ||
| CP55,940 | Direct CB1 Agonist | GTPγS binding | Mouse brain membranes | pEC₅₀ = 8.20 | ||
| CP55,940 | Direct CB1 Agonist | β-arrestin recruitment | CHO-K1 cells | EC₅₀ = 1.40 x 10⁻⁷ M |
Indirect Evidence for CB1 Receptor-Mediated Effects of this compound
The primary evidence supporting the CB1 receptor-mediated effects of this compound comes from in vivo studies where its pharmacological actions are attenuated or blocked by the co-administration of a CB1 receptor antagonist, such as rimonabant. For instance, the reinforcing effects of this compound in squirrel monkeys were blocked by pretreatment with rimonabant. This suggests that the rewarding properties of this compound are dependent on the activation of CB1 receptors, likely due to increased anandamide levels.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
A Comparative Guide to FAAH Inhibitors: URB694 vs. JNJ-42165279
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors: URB694 and JNJ-42165279. By objectively presenting their biochemical potency, selectivity, and pharmacokinetic profiles, this document aims to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.
Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, thereby potentiating their effects on cannabinoid receptors and other targets. This mechanism has shown therapeutic potential for a range of conditions, including anxiety disorders, pain, and inflammation.[2][3] This guide focuses on two investigational FAAH inhibitors, this compound and JNJ-42165279, providing a comparative analysis of their performance based on available experimental data.
In Vitro Potency and Mechanism of Action
Both this compound and JNJ-42165279 are potent inhibitors of the FAAH enzyme, but they exhibit different mechanisms of action.
| Compound | Target | IC50 (nM) | Organism | Mechanism of Action |
| This compound | FAAH | 30 | Rat | Irreversible |
| JNJ-42165279 | FAAH | 70 | Human | Covalently binding, slowly reversible |
| FAAH | 313 | Rat | Covalently binding, slowly reversible |
Table 1: Comparison of in vitro potency and mechanism of action of this compound and JNJ-42165279 against the FAAH enzyme.[4][5]
This compound acts as an irreversible inhibitor, forming a stable covalent bond with the catalytic serine residue of FAAH. In contrast, JNJ-42165279 is a slowly reversible covalent inhibitor, which also forms a covalent bond but allows for the eventual regeneration of the enzyme.
Selectivity Profile
The selectivity of a drug candidate is crucial for minimizing off-target effects and ensuring a favorable safety profile.
JNJ-42165279 has demonstrated high selectivity. In a broad screening panel of 50 receptors, enzymes, transporters, and ion channels, JNJ-42165279 did not produce greater than 50% inhibition of binding to any of these off-targets when tested at a concentration of 10 µM.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and JNJ-42165279 have been characterized in preclinical and clinical studies, respectively.
| Parameter | This compound (Rat, 3 mg/kg, IP) | JNJ-42165279 (Human, 10-100 mg, Oral) |
| Tmax | ~30 min | Rapidly absorbed |
| Cmax | Not specified | Dose-dependent increase |
| t1/2 | Relatively fast elimination | 8.14–14.1 h |
| Brain Penetration | Yes | Yes |
Table 2: Comparative pharmacokinetic parameters of this compound and JNJ-42165279.
JNJ-42165279 has been studied in human clinical trials, demonstrating a plasma half-life that supports once-daily dosing. This compound has been shown to penetrate the brain in rats and has a relatively fast elimination half-life.
Pharmacodynamic Effects
Both inhibitors have demonstrated the ability to modulate the endocannabinoid system in vivo.
JNJ-42165279 , in human studies, led to a dose-dependent increase in plasma and cerebrospinal fluid (CSF) levels of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). A dose of 10 mg of JNJ-42165279 resulted in near-complete occupancy of brain FAAH.
This compound administration in rats has been shown to increase anandamide levels in the heart and brain, leading to anxiolytic-like and cardioprotective effects.
Experimental Protocols
FAAH Inhibition Assay (Fluorometric)
This assay is a common method to determine the in vitro potency of FAAH inhibitors.
-
Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain, liver).
-
Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Procedure:
-
The FAAH enzyme is pre-incubated with various concentrations of the inhibitor (this compound or JNJ-42165279) or vehicle control in an appropriate buffer (e.g., Tris-HCl, pH 9.0).
-
The enzymatic reaction is initiated by the addition of the AAMCA substrate.
-
The hydrolysis of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC).
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.
-
Selectivity Profiling (Competitive Activity-Based Protein Profiling - ABPP)
This method is used to assess the selectivity of an inhibitor against a broad range of other enzymes in a complex biological sample.
-
Proteome Preparation: A lysate is prepared from cells or tissues (e.g., human cell lines, mouse brain).
-
Inhibitor Incubation: The proteome is pre-incubated with the test inhibitor (this compound or JNJ-42165279) at a specific concentration.
-
Probe Labeling: A broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases) is added to the mixture. This probe covalently labels the active site of many serine hydrolases.
-
Analysis:
-
Gel-Based: The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescence of a specific band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and blocked the activity of that enzyme.
-
Mass Spectrometry-Based: The probe-labeled proteins are enriched, digested, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were inhibited by the test compound.
-
In Vivo Pharmacokinetic and Pharmacodynamic Assessment
-
Animal Model: Typically rats or mice for preclinical studies.
-
Drug Administration: The inhibitor is administered via a relevant route (e.g., intraperitoneal injection, oral gavage).
-
Sample Collection: Blood and brain tissue samples are collected at various time points after drug administration.
-
Pharmacokinetic Analysis: The concentration of the inhibitor in plasma and brain homogenates is quantified using LC-MS/MS to determine parameters such as Cmax, Tmax, and t1/2.
-
Pharmacodynamic Analysis:
-
FAAH Occupancy: The level of FAAH inhibition in the brain can be assessed ex vivo by measuring the remaining FAAH activity in brain homogenates using a FAAH activity assay.
-
Endocannabinoid Levels: The concentrations of anandamide and other fatty acid amides in the brain and plasma are measured by LC-MS/MS to confirm the biological effect of FAAH inhibition.
-
Visualizations
Conclusion
Both this compound and JNJ-42165279 are potent FAAH inhibitors with distinct characteristics. JNJ-42165279 has been extensively characterized in human studies, demonstrating a favorable pharmacokinetic profile and high selectivity, making it a strong candidate for clinical development. This compound, with its irreversible mechanism and improved selectivity over earlier compounds, represents a valuable tool for preclinical research into the therapeutic effects of sustained FAAH inhibition. The choice between these two inhibitors will ultimately depend on the specific research question, the desired duration of action, and the translational goals of the study. This guide provides a foundation of comparative data to aid in that selection process.
References
- 1. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Effects of URB694-Induced Anandamide Increase: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the downstream signaling effects of increased anandamide (AEA) levels induced by the fatty acid amide hydrolase (FAAH) inhibitor, URB694. It is intended for researchers, scientists, and drug development professionals working in the field of endocannabinoid signaling. This document outlines key experimental protocols, presents comparative data for this compound and other FAAH inhibitors, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Anandamide Signaling
This compound is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating its signaling effects.[2] Anandamide is a key endocannabinoid that exerts its physiological functions through various receptors, primarily the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[3] However, its signaling is complex and also involves other targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the orphan G protein-coupled receptor 55 (GPR55).[4][5] Validating the downstream consequences of this compound-induced anandamide elevation is crucial for understanding its therapeutic potential and mechanism of action.
Downstream Signaling Pathways of Anandamide
The elevation of anandamide levels by this compound triggers a cascade of intracellular signaling events. The primary pathways are initiated by the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, among others.
Experimental Validation of this compound's Effects
To validate the downstream effects of this compound, a series of in vitro and in vivo experiments are necessary. The general workflow involves treating cells or animals with this compound, followed by the quantification of anandamide levels and the assessment of downstream signaling events.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of URB694 and First-Generation FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of the second-generation fatty acid amide hydrolase (FAAH) inhibitor, URB694, against first-generation FAAH inhibitors. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety. This comparison is based on available preclinical data and highlights the evolution of FAAH inhibitors toward greater selectivity and potentially improved safety profiles.
Executive Summary
Inhibition of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide, has shown significant therapeutic potential for a range of conditions including anxiety, pain, and inflammation.[1][2] However, the development of FAAH inhibitors has been marked by a progression from non-selective first-generation compounds to more refined second-generation agents like this compound. While a definitive quantitative comparison of the therapeutic index is challenging due to a lack of head-to-head clinical trial data, preclinical evidence suggests that this compound possesses a more favorable therapeutic window primarily due to its enhanced selectivity and metabolic stability.[3]
First-generation FAAH inhibitors, such as trifluoromethyl ketones and fluorophosphonates, were characterized by their high reactivity and poor selectivity, leading to off-target effects and a consequently narrower therapeutic index.[1][4] In contrast, this compound, a carbamate-based inhibitor, demonstrates improved selectivity for FAAH, which is anticipated to reduce mechanism-based toxicity and improve its overall safety profile.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and representative first-generation FAAH inhibitors. It is important to note that direct comparison of ED50 values should be approached with caution, as they are derived from different studies using varied animal models and experimental conditions. A comprehensive assessment of the therapeutic index would require dedicated head-to-head studies.
Table 1: Efficacy Data (ED50) in Preclinical Models
| Compound | Therapeutic Area | Species | Model | Effective Dose (ED50) | Reference |
| This compound | Anxiety | Rat | Elevated Plus Maze | 0.3 mg/kg (acute) | |
| Nicotine Reward | Squirrel Monkey | Self-Administration | ~1 mg/kg | ||
| URB597 (Carbamate) | Nicotine Reward | Squirrel Monkey | Self-Administration | 0.3 - 1.0 mg/kg | |
| First-Generation Inhibitors (General) | Analgesia/Anxiety | Rodent | Various | Data not consistently reported |
Table 2: Selectivity and Toxicity Profile
| Compound | Selectivity | Known Off-Targets | Toxicity Data (TD50/LD50) | Reference |
| This compound | Improved selectivity | Not specified in results | Not available | |
| URB597 (Carbamate) | Moderately selective | Other liver serine hydrolases (carboxylesterases) | Not available | |
| First-Generation Inhibitors (e.g., trifluoromethyl ketones, fluorophosphonates) | Poor | Multiple serine hydrolases | Not available |
Signaling Pathway and Experimental Workflow
FAAH Signaling Pathway
The diagram below illustrates the canonical signaling pathway of fatty acid amide hydrolase (FAAH) and the mechanism of its inhibition.
Caption: FAAH degrades anandamide, terminating its signaling. Inhibitors block this degradation.
Experimental Workflow for Assessing Therapeutic Index
The following diagram outlines a general experimental workflow for determining the therapeutic index of a novel FAAH inhibitor.
Caption: Workflow for determining the therapeutic index of a FAAH inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a drug's therapeutic index. Below are outlines of common methodologies used in the preclinical evaluation of FAAH inhibitors.
In Vivo Efficacy Assessment: Elevated Plus Maze (Anxiety Model)
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound) or vehicle via a specified route (e.g., intraperitoneal injection).
-
Following a predetermined pretreatment time, each animal is placed at the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a set duration (typically 5 minutes).
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
-
Endpoint: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group. The ED50 is the dose at which the compound produces 50% of its maximal effect.
In Vivo Toxicity Assessment: Acute Toxicity Study
-
Animals: Typically performed in at least two mammalian species (e.g., mice and rats).
-
Procedure:
-
Animals are divided into groups and administered single, escalating doses of the test compound.
-
A control group receives the vehicle.
-
Animals are observed for a specified period (e.g., 14 days) for signs of toxicity, including changes in appearance, behavior, and body weight.
-
Mortality is recorded.
-
-
Endpoint: The LD50 (lethal dose for 50% of the animals) is determined. For non-lethal toxicity, a TD50 (toxic dose for 50% of the animals) can be established based on specific adverse effects.
In Vitro Selectivity Assay: Radiometric FAAH Activity Assay
-
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenates).
-
Radiolabeled substrate (e.g., [³H]anandamide).
-
Test inhibitors.
-
-
Procedure:
-
The FAAH enzyme is pre-incubated with various concentrations of the inhibitor.
-
The radiolabeled substrate is added to initiate the reaction.
-
The reaction is stopped, and the radioactive product is separated from the unreacted substrate using techniques like liquid-liquid extraction or chromatography.
-
The amount of radioactivity in the product phase is quantified using a scintillation counter.
-
-
Endpoint: The IC50 value, the concentration of the inhibitor that reduces FAAH activity by 50%, is calculated. To assess selectivity, this assay is repeated with other related enzymes (e.g., other serine hydrolases).
Conclusion
The available evidence strongly suggests that second-generation FAAH inhibitors, exemplified by this compound, offer a significant improvement in selectivity over their first-generation predecessors. This enhanced selectivity is a key factor in widening the therapeutic window, as it reduces the likelihood of off-target effects that can contribute to toxicity. While direct comparative data on the therapeutic index of this compound versus first-generation inhibitors is not yet available, the progression in inhibitor design from non-selective to highly selective agents supports the hypothesis of an improved safety profile for compounds like this compound. Further preclinical and clinical studies are warranted to definitively quantify the therapeutic index of this compound and fully realize the therapeutic potential of FAAH inhibition.
References
- 1. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of fatty acid amide hydrolase inhibitor this compound, in a rodent model of trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Review of Irreversible FAAH Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and methodology of irreversible Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on URB694 and its alternatives.
This guide provides an objective comparison of the performance of key irreversible FAAH inhibitors, supported by experimental data. It is designed to assist researchers in selecting the appropriate tools for their studies in the endocannabinoid field.
Introduction to Irreversible FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists. Irreversible inhibitors of FAAH, which form a covalent bond with the enzyme, offer prolonged target engagement and are valuable tools for both basic research and clinical investigation. This guide focuses on a comparative analysis of several key irreversible FAAH inhibitors, including this compound, URB597, and PF-04457845.
Quantitative Comparison of Inhibitor Potency and Selectivity
The potency of irreversible FAAH inhibitors is most accurately described by the second-order rate constant, kinact/Ki, which reflects the efficiency of enzyme inactivation. However, IC50 values are also commonly reported and are included here for comparative purposes. Selectivity is a critical parameter, and data from competitive activity-based protein profiling (ABPP) is presented to illustrate the off-target profiles of these inhibitors.
| Inhibitor | Target | Species/Tissue | IC50 (nM) | kinact/Ki (M-1s-1) | Reference |
| This compound | FAAH | Rat Brain | 30.0 ± 5.8 | Not Reported | [1] |
| URB597 | FAAH | Human Liver | 3 | Not Reported | [1][2] |
| FAAH | Rat Brain | 5 | 1650 | [1][3] | |
| PF-04457845 | FAAH | Human | 7.2 | 40300 | |
| PF-3845 | FAAH | Not Specified | Not Reported | 14347 |
Table 1: In Vitro Potency of Irreversible FAAH Inhibitors. This table summarizes the reported IC50 and kinact/Ki values for the selected inhibitors against FAAH.
| Inhibitor | Off-Targets | Method | Key Findings | Reference |
| This compound | Carboxylesterases | In vitro assays | Weakened affinity for liver carboxylesterases compared to URB597. | |
| URB597 | Several liver serine hydrolases (carboxylesterases) | Competitive ABPP | Highly selective for FAAH in the brain, but inhibits several other serine hydrolases in the liver. | |
| PF-04457845 | None identified in tested proteomes | Competitive ABPP | Exquisitely selective for FAAH in both brain and liver proteomes, even at high concentrations. |
Table 2: Selectivity Profile of Irreversible FAAH Inhibitors. This table provides a summary of the known off-target activities of the inhibitors.
In Vivo Efficacy in Preclinical Models
The in vivo efficacy of FAAH inhibitors is often assessed in rodent models of pain and inflammation. The data below compares the effectiveness of the selected inhibitors in these models.
| Inhibitor | Animal Model | Endpoint | Efficacy | Reference |
| This compound | Rodent model of trait anxiety | Cardioprotection | 0.3 mg/kg demonstrated anxiolytic and cardioprotective effects. | |
| URB597 | Rat inflammatory pain model (CFA) | Antiallodynia and antihyperalgesia | ED50 values of 10 mg/kg for mechanical hyperalgesia and 3.1 mg/kg for thermal hyperalgesia. | |
| PF-04457845 | Rat inflammatory pain model (CFA) | Reversal of mechanical hyperalgesia | Minimum effective dose of 0.1 mg/kg (oral administration). |
Table 3: In Vivo Efficacy of Irreversible FAAH Inhibitors. This table presents the effective doses of the inhibitors in relevant animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key assays used in the characterization of FAAH inhibitors.
Fluorometric FAAH Activity Assay
This assay is a common method for determining the in vitro potency of FAAH inhibitors.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
Materials:
-
96-well, black, flat-bottom microplate
-
FAAH enzyme source (e.g., rat brain membranes, recombinant FAAH)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme solution to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Pre-incubation: In the microplate wells, add the FAAH enzyme solution. Then, add the diluted inhibitor or vehicle control. For irreversible inhibitors, a pre-incubation step (e.g., 30 minutes at 37°C) is crucial to allow for time-dependent inactivation of the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the percentage of FAAH activity remaining against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For irreversible inhibitors, kinact and Ki values can be determined by plotting the observed rate of inactivation (kobs) against the inhibitor concentration.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole family of enzymes in a complex proteome.
Principle: A proteome is pre-incubated with the test inhibitor, which will covalently bind to its target(s). Subsequently, a broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) is added. The ABP will label the active sites of enzymes that are not already blocked by the inhibitor. A reduction in ABP labeling for a specific enzyme indicates that it is a target of the inhibitor.
Materials:
-
Cell or tissue lysate (proteome)
-
Test inhibitor
-
Broad-spectrum serine hydrolase ABP (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel fluorescence scanner or streptavidin beads and mass spectrometer for biotinylated probes
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Aliquot the proteome into separate tubes. Add the test inhibitor at various concentrations to the experimental samples and a vehicle control (e.g., DMSO) to the control sample.
-
Pre-incubation: Incubate the samples for a defined period (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to its targets.
-
Probe Labeling: Add the ABP (e.g., FP-Rh to a final concentration of 1 µM) to all samples and incubate for a specific time (e.g., 30 minutes at room temperature).
-
Sample Preparation for Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel-Based Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the control lane indicates that the protein corresponding to that band is a target of the inhibitor.
-
-
Mass Spectrometry-Based Analysis (for biotinylated probes):
-
Enrich the probe-labeled proteins using streptavidin affinity chromatography.
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the ABP. A decrease in the abundance of a protein in the inhibitor-treated sample identifies it as a target.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: FAAH Inhibition Signaling Pathway.
Caption: Experimental Workflow for FAAH Inhibitor Evaluation.
Conclusion
The irreversible FAAH inhibitors discussed in this guide represent valuable chemical tools for probing the endocannabinoid system and hold therapeutic potential. PF-04457845 stands out for its high potency and exceptional selectivity, making it a preferred tool for studies requiring precise FAAH inhibition. This compound offers an improvement in selectivity over its predecessor, URB597, particularly concerning off-target effects on liver carboxylesterases. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, selectivity profile, and in vivo efficacy. The provided experimental protocols and diagrams are intended to facilitate the design and execution of robust and reproducible studies in this exciting area of research.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling URB694
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of URB694, fostering a secure laboratory environment.
Quantitative Data Summary
The following tables outline the key hazard classifications and physical/chemical properties of this compound to inform risk assessments and handling procedures.
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals MSDS for this compound[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Synonyms | Carbamic acid, N-cyclohexyl-, 6-hydroxy[1,1-biphenyl]-3-yl ester |
| Formula | C19H21NO3 |
| Molecular Weight | 311.375 g/mol |
| CAS Number | 904672-77-1 |
Source: DC Chemicals MSDS for this compound[1]
Experimental Protocols: Safe Handling and Disposal of this compound
Adherence to the following procedural steps is critical for minimizing exposure risks and ensuring environmental protection.
1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile) to prevent skin contact.[1]
-
Body Protection: An impervious lab coat or clothing is required to protect the skin.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or if aerosols may be generated.
2. Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Weighing: When weighing the powdered form, do so carefully to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
3. Storage
-
Container: Keep the container tightly sealed.
-
Temperature: Store at -20°C for the powder form or -80°C when in solvent.
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.
4. Accidental Release Measures
-
Personnel: Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment before addressing the spill.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Clean-up:
-
Solid Spills: Gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.
-
Liquid Spills: Absorb the solution with an inert, non-combustible material such as diatomite or universal binders.
-
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
5. First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse the mouth.
-
Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing.
6. Disposal
-
Waste Container: Dispose of this compound and any contaminated materials in an approved waste disposal plant. Containers should be clearly labeled.
-
Environmental Precaution: Due to its high toxicity to aquatic life, prevent this compound from entering drains, water courses, or the soil.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
